S,S'-Hexanediyldi-L-cysteine molecular weight and CAS number search
An In-depth Technical Guide to S,S'-Hexanediyldi-L-cysteine: Physicochemical Properties, Synthesis, and Potential Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical over...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to S,S'-Hexanediyldi-L-cysteine: Physicochemical Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of S,S'-Hexanediyldi-L-cysteine, a derivative of the naturally occurring amino acid L-cysteine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, a proposed synthetic pathway, and its potential applications, all grounded in established scientific principles.
Introduction to S,S'-Hexanediyldi-L-cysteine
S,S'-Hexanediyldi-L-cysteine is a unique molecule constructed from two L-cysteine units. These units are linked at their respective sulfur atoms by a six-carbon aliphatic chain, known as a hexanediyl group. This structure results in a symmetrical molecule with two chiral centers, retaining the L-configuration from its parent amino acid. The presence of two amino and two carboxylic acid functional groups, flanking a flexible hydrophobic linker, suggests a molecule with amphiphilic properties and a range of potential chemical functionalities.
While not a commonly cataloged compound, its structure is of interest for several applications in biotechnology and pharmaceutical sciences. The L-cysteine components provide biocompatibility and reactive handles for further chemical modification, while the hexanediyl linker offers a defined spatial separation between the two amino acid moieties. This combination of features makes S,S'-Hexanediyldi-L-cysteine a promising candidate for use as a building block in more complex molecular architectures.
Physicochemical Properties
Due to the specific nature of this compound, a readily available CAS number has not been identified in public chemical databases. A new CAS number would likely be assigned upon the first synthesis, characterization, and reporting of this molecule in the scientific literature. The fundamental physicochemical properties have been calculated based on its chemical structure.
Property
Value
Source
Molecular Formula
C₁₂H₂₄N₂O₄S₂
Calculated
Molecular Weight
324.46 g/mol
Calculated
CAS Number
Not available
-
IUPAC Name
(2R,9R)-2,9-diamino-4,7-dithia-decanedioic acid
Generated
Based on its structure, S,S'-Hexanediyldi-L-cysteine is expected to exhibit moderate solubility in aqueous solutions, particularly at acidic or basic pH where the amino and carboxyl groups are protonated or deprotonated, respectively. The hydrophobic hexanediyl chain will influence its solubility in organic solvents and may contribute to self-assembly properties in aqueous media.
Proposed Synthesis and Characterization
The synthesis of S,S'-Hexanediyldi-L-cysteine can be approached through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of two equivalents of L-cysteine with one equivalent of a 1,6-dihalohexane, such as 1,6-dibromohexane, under basic conditions. The base is crucial for deprotonating the thiol groups of the L-cysteine, thereby activating them as nucleophiles to attack the electrophilic carbon atoms of the 1,6-dibromohexane.
Experimental Protocol: Synthesis of S,S'-Hexanediyldi-L-cysteine
Dissolution: Dissolve two equivalents of L-cysteine in a suitable solvent, such as a mixture of water and ethanol, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.
Basification: Add at least two equivalents of a base, such as sodium hydroxide or sodium carbonate, to the solution to deprotonate the thiol groups, forming the thiolate anions.
Addition of Linker: Slowly add one equivalent of 1,6-dibromohexane to the reaction mixture with vigorous stirring.
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
Work-up and Purification: After the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl) to a pH around 7. The product may precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization or column chromatography to obtain pure S,S'-Hexanediyldi-L-cysteine.
Characterization
The identity and purity of the synthesized S,S'-Hexanediyldi-L-cysteine would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure, showing signals corresponding to the cysteine moieties and the hexanediyl linker.
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.
Exploratory
An In-Depth Technical Guide to the Aqueous Solubility of S,S'-Hexanediyldi-L-cysteine
For Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of a compound is a critical determinant of its behavior in biological systems and a pivotal parameter in drug development, i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a compound is a critical determinant of its behavior in biological systems and a pivotal parameter in drug development, influencing everything from formulation to bioavailability.[1] This guide provides a comprehensive technical overview of the principles and practices for determining the aqueous solubility of S,S'-Hexanediyldi-L-cysteine. We delve into the predicted physicochemical properties of this molecule, outline the critical factors influencing its solubility, and provide a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method. Furthermore, we present a robust analytical workflow for quantification via HPLC-UV and offer insights into data interpretation and troubleshooting. This document is designed to serve as a practical and authoritative resource for scientists engaged in the research and development of cysteine derivatives and related compounds.
S,S'-Hexanediyldi-L-cysteine is a dimeric amino acid derivative. Its structure consists of two L-cysteine molecules covalently linked at their respective sulfur atoms by a six-carbon hexanediyl chain. This unique structure confers specific physicochemical characteristics that are paramount to understanding its behavior in aqueous media.
Key Structural Features:
Two Chiral Centers: Derived from the L-cysteine moieties.
Two Primary Amine Groups (-NH2): Capable of being protonated (-NH3+).
Two Carboxylic Acid Groups (-COOH): Capable of being deprotonated (-COO-).
A Hydrophobic Hexanediyl Linker (-S-(CH2)6-S-): A nonpolar aliphatic chain that significantly influences the molecule's overall polarity.
The presence of both acidic (carboxyl) and basic (amino) functional groups means that S,S'-Hexanediyldi-L-cysteine is an amphoteric and zwitterionic molecule. Its net charge, and therefore its interaction with the polar water solvent, is highly dependent on the pH of the solution.[2] The aqueous solubility of such a compound is not a single value but rather a profile that varies with environmental conditions. Accurate determination of this profile is essential for applications in drug discovery, where poor solubility can be a primary cause of compound failure.[3]
Predicted Physicochemical Properties and Solubility Behavior
The molecular structure of S,S'-Hexanediyldi-L-cysteine allows for a rational prediction of its solubility behavior, guiding experimental design.
pH-Dependent Solubility: This is the most critical factor.
At Low pH (e.g., pH 1-2): Both carboxylic acid groups will be largely protonated (-COOH), and both amino groups will be protonated (-NH3+). The molecule will carry a net positive charge (+2), promoting interaction with water and leading to higher solubility.
At High pH (e.g., pH > 10): Both amino groups will be deprotonated (-NH2), and both carboxylic acid groups will be deprotonated (-COO-). The molecule will carry a net negative charge (-2), again promoting solubility.
At the Isoelectric Point (pI): At a specific intermediate pH, the positive and negative charges will balance, resulting in a net neutral molecule (a zwitterion). At or near the pI, intermolecular electrostatic repulsion is minimized, and solute-solute interactions can dominate over solute-solvent interactions, leading to the minimum aqueous solubility .[4] This is a classic behavior for amino acids and their derivatives.[5][6]
Influence of the Hydrophobic Linker: The six-carbon aliphatic chain is nonpolar and will inherently disfavor interaction with water. This hydrophobic core contributes significantly to reducing the overall aqueous solubility of the molecule compared to monomeric L-cysteine.[7]
Temperature Effects: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be confirmed experimentally if the intended application involves temperatures other than ambient.
The Gold Standard: Thermodynamic Solubility Determination
For drug development and fundamental research, the thermodynamic equilibrium solubility is the most relevant and reliable measure. This is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. The "shake-flask" method is the universally accepted gold-standard technique for determining this value.[8][9] Its major advantage is that it allows for a true equilibrium to be reached, providing a robust and accurate measurement.[10]
The workflow for this determination is a multi-step process that requires careful execution and validation at each stage.
Fig 1. Experimental workflow for thermodynamic solubility determination.
This protocol is adapted from standard guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[11][12][13]
4.1 Materials and Equipment
S,S'-Hexanediyldi-L-cysteine (solid, high purity)
Calibrated analytical balance
Glass vials (e.g., 4 mL) with screw caps
Orbital shaker or rotator in a temperature-controlled environment
Calibrated pH meter
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PVDF or similar low-protein-binding filter)
HPLC system with UV detector
Appropriate aqueous buffers (e.g., phosphate, citrate, borate) covering a range of pH values.
4.2 Step-by-Step Procedure
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0). Ensure the buffer system has adequate capacity and will not interact with the test compound.
Compound Addition: Add an excess amount of solid S,S'-Hexanediyldi-L-cysteine to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point could be 2-5 mg per 1 mL of buffer.
Solvent Addition: Add a known volume (e.g., 2 mL) of a specific pH buffer to each corresponding vial.
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.
Causality Note (Trustworthiness): Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A minimum of 24 hours is recommended, but 48-72 hours is often necessary. To validate that equilibrium has been reached, one can take samples at different time points (e.g., 24h and 48h). The concentration should be consistent between the time points.[10]
Phase Separation: After incubation, allow the vials to stand briefly. Visually confirm that excess solid is still present. To separate the saturated aqueous phase from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
Sample Collection: Carefully collect an aliquot of the clear supernatant.
Causality Note (Expertise): Immediately filter the collected supernatant through a 0.22 µm syringe filter. This step is crucial to remove any fine, suspended micro-particulates that were not pelleted by centrifugation and which would lead to an overestimation of solubility. Use a low-binding filter material like PVDF to minimize loss of the analyte.
Dilution and Analysis: Dilute the filtered sample with the appropriate mobile phase to bring its concentration within the linear range of the analytical method (see Section 5.0). Analyze the sample to determine its concentration.
Analytical Quantification: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying cysteine and its derivatives.[14][15] While cysteine itself has a weak UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is feasible.[16]
5.1 Proposed HPLC-UV Method
Instrument: HPLC system with a UV-Vis Detector.
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Causality Note (Expertise): TFA acts as an ion-pairing agent, improving peak shape for the charged amine groups, and maintains a low pH to ensure consistent protonation.
Mobile Phase B: Acetonitrile (ACN).
Elution: Isocratic or a shallow gradient elution depending on the required separation from any impurities. A starting point could be 5-10% Mobile Phase B.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Column Temperature: 25 °C.
5.2 Method Validation
A robust quantification relies on a validated analytical method. This involves:
Calibration Curve: Prepare a series of standard solutions of S,S'-Hexanediyldi-L-cysteine of known concentrations in the mobile phase.
Linearity: Inject the standards and plot the peak area versus concentration. The relationship should be linear over the desired concentration range (R² > 0.995).
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method accurately and consistently measures the analyte.
Fig 2. Workflow for analytical quantification via HPLC-UV.
Data Analysis and Presentation
The final solubility data should be presented clearly, allowing for easy interpretation. A table summarizing the solubility at each pH point is essential.
Table 1: Example Data Presentation for S,S'-Hexanediyldi-L-cysteine Solubility
pH of Buffer
Mean Concentration (µg/mL)
Standard Deviation (µg/mL)
Molar Solubility (mM)
2.0
15,250
450
49.4
4.0
850
75
2.8
6.0
120
15
0.4
7.4
210
25
0.7
8.0
1,100
90
3.6
10.0
18,500
600
60.0
Note: Data are hypothetical and for illustrative purposes only. Molar solubility calculated based on a hypothetical MW of 308.45 g/mol .
Plotting solubility (often on a logarithmic scale) against pH provides a powerful visual representation of the compound's behavior, clearly identifying the pH of minimum solubility, which corresponds to the intrinsic solubility of the neutral species.
Troubleshooting and Advanced Considerations
Compound Instability: If the compound is susceptible to hydrolysis or oxidation (especially at high or low pH), the incubation time should be minimized. Stability in each buffer should be assessed independently by monitoring the peak purity via HPLC over time. Cysteine derivatives can oxidize to form disulfides.[17]
Poorly Soluble Compounds: For compounds with very low solubility (<10 µg/mL), larger volumes of buffer and more sensitive analytical techniques (e.g., LC-MS/MS) may be required.
Polymorphism: The solubility value is specific to the solid-state form (polymorph) of the compound used. If different batches exhibit different crystal forms, they may also have different solubilities.
Kinetic vs. Thermodynamic Solubility: Early-stage discovery often uses high-throughput "kinetic" solubility assays, where a compound is precipitated from a DMSO stock solution.[9][18] These methods are faster but can overestimate solubility by forming supersaturated solutions or amorphous precipitates.[8] The shake-flask method described here provides the true, lower-energy thermodynamic value, which is essential for later-stage development.
References
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An In-depth Technical Guide on the Stability and Storage of S,S'-Hexanediyldi-L-cysteine at Room Temperature
For Researchers, Scientists, and Drug Development Professionals Introduction S,S'-Hexanediyldi-L-cysteine, a derivative of the naturally occurring amino acid L-cysteine, is a molecule of significant interest in various f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S'-Hexanediyldi-L-cysteine, a derivative of the naturally occurring amino acid L-cysteine, is a molecule of significant interest in various fields of biological research and drug development.[1] Its structure, featuring two L-cysteine moieties linked by a six-carbon chain, imparts unique chemical properties that are leveraged in applications such as the study of protein structure and function. The presence of thiol groups in cysteine derivatives makes them versatile yet susceptible to degradation, necessitating a thorough understanding of their stability and appropriate storage conditions.[1][2]
This technical guide provides a comprehensive overview of the stability of S,S'-Hexanediyldi-L-cysteine and outlines best practices for its storage and handling at room temperature. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to maintain the integrity and functionality of this important compound.
Chemical Structure and Inherent Stability Considerations
S,S'-Hexanediyldi-L-cysteine possesses two key functional groups that dictate its reactivity and stability: the thiol (-SH) groups of the cysteine residues. The thiol side chain in cysteine is nucleophilic and readily oxidized.[3] This inherent reactivity is the primary driver of its potential degradation pathways.
Key Degradation Pathways
The principal degradation pathway for S,S'-Hexanediyldi-L-cysteine, like other thiol-containing compounds, is oxidation .[3] The thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bridges.[2][3] This can occur both intramolecularly, forming a cyclic disulfide, and intermolecularly, leading to the formation of dimers and higher-order oligomers.
Several factors can accelerate the oxidation of thiols:
Presence of Oxygen: Atmospheric oxygen is a major contributor to thiol oxidation.
pH: The reactivity of the thiol group is enhanced when it is ionized to its thiolate form (-S⁻).[3] This ionization is pH-dependent, with higher pH values favoring the more reactive thiolate. Aqueous solutions of cysteine oxidize readily in air at neutral or basic pH.
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of thiols.
Light Exposure: Direct sunlight can also promote oxidative reactions.[4]
Beyond oxidation, other potential degradation pathways for cysteine derivatives, although less common under typical room temperature storage, can include reactions with other electrophilic species present in a solution.
Recommended Storage and Handling at Room Temperature
To ensure the long-term stability and integrity of S,S'-Hexanediyldi-L-cysteine, meticulous attention to storage and handling procedures is crucial. The following recommendations are based on established best practices for handling thiol-containing compounds.[5][6]
Solid Form Storage
When stored as a solid, S,S'-Hexanediyldi-L-cysteine exhibits greater stability compared to when it is in solution. The following conditions are recommended for storing the solid compound at room temperature:
Parameter
Recommendation
Rationale
Container
Tightly sealed, opaque container.
Minimizes exposure to air and light, thereby reducing the rate of oxidation.[4]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Purging the container with an inert gas displaces oxygen, a key driver of thiol oxidation.[6]
Environment
Cool, dry place, protected from direct sunlight.
Prevents degradation due to heat and light.[4] Moisture can also facilitate degradation reactions.
Incompatibilities
Store away from strong oxidizing agents and heavy metals.
These substances can directly react with and degrade the thiol groups.[7][8]
Solution Form Storage
Solutions of S,S'-Hexanediyldi-L-cysteine are significantly more susceptible to degradation than the solid form. While long-term storage of solutions at room temperature is generally not recommended, the following guidelines should be followed for short-term handling and use:
Parameter
Recommendation
Rationale
Solvent
Use degassed, deionized water or an appropriate buffer.
Removing dissolved oxygen from the solvent minimizes oxidation.
pH
Prepare solutions in an acidic buffer (pH < 7).
Stock solutions of cysteine are more stable at acidic pH.[9] The protonated thiol group is less susceptible to oxidation.
Additives
Consider the addition of a chelating agent like EDTA.
EDTA sequesters trace metal ions that can catalyze thiol oxidation.[5]
Preparation
Prepare solutions fresh whenever possible.
Minimizes the time the compound is exposed to conditions that promote degradation.
Storage
If short-term storage is necessary, purge the headspace of the container with an inert gas and seal tightly.
Reduces exposure to oxygen.
For longer-term storage of solutions, it is advisable to store them at -20°C or below.[6][10]
Experimental Protocols for Stability Assessment
To empirically determine the stability of S,S'-Hexanediyldi-L-cysteine under specific experimental conditions, a well-designed stability study is essential. The following outlines a general workflow for such a study.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of S,S'-Hexanediyldi-L-cysteine.
Key Analytical Techniques
A stability-indicating analytical method is one that can separate the intact drug substance from its degradation products. For S,S'-Hexanediyldi-L-cysteine, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique.[11][12]
Protocol: Stability-Indicating RP-HPLC Method
Column: A C18 reversed-phase column is typically suitable.[11]
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[11]
Detection: UV detection at a wavelength where the compound and its potential degradation products absorb is a standard approach.
Sample Preparation:
For solid samples, accurately weigh and dissolve in the mobile phase or a suitable solvent.
For solution samples, dilute as necessary to fall within the linear range of the assay.
Analysis:
Inject a known concentration of a reference standard of S,S'-Hexanediyldi-L-cysteine to establish retention time and peak area.
Inject the samples from the stability study at various time points.
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
To overcome the analytical challenges posed by the reactivity of thiols, derivatization with a thiol-specific reagent, such as monobromobimane or N-ethylmaleimide (NEM), can be employed prior to analysis.[13][14] This converts the unstable thiol group into a stable thioether, allowing for more accurate quantification.[13][14]
Potential Degradation Pathways and Products
Caption: Potential degradation pathways of S,S'-Hexanediyldi-L-cysteine.
The primary degradation products to monitor for are the oxidized forms of the molecule. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be invaluable for identifying the structures of these degradation products.
Conclusion
The stability of S,S'-Hexanediyldi-L-cysteine at room temperature is critically dependent on its physical state and the surrounding environmental conditions. As a solid, it is relatively stable when protected from light, moisture, and oxygen. In solution, its stability is significantly reduced due to the susceptibility of its thiol groups to oxidation. By adhering to the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the integrity of this valuable compound for their scientific endeavors. The implementation of robust stability-indicating analytical methods is paramount for verifying the quality and purity of S,S'-Hexanediyldi-L-cysteine throughout its lifecycle in a research or development setting.
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Thermodynamic Properties of S,S'-Hexanediyldi-L-cysteine Derivatives: From Molecular Architecture to Self-Assembly
An In-Depth Technical Guide Abstract S,S'-Hexanediyldi-L-cysteine derivatives represent a significant class of amino acid-based gemini surfactants. Characterized by two L-cysteine headgroups linked via a six-carbon disul...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
S,S'-Hexanediyldi-L-cysteine derivatives represent a significant class of amino acid-based gemini surfactants. Characterized by two L-cysteine headgroups linked via a six-carbon disulfide spacer, these molecules exhibit unique self-assembly behaviors in aqueous solutions, driven by a delicate interplay of thermodynamic forces. This guide provides a comprehensive exploration of the thermodynamic principles governing their aggregation, the experimental methodologies used for their characterization, and the profound impact of their molecular structure on these properties. We will delve into the causality behind experimental choices, present validated protocols, and summarize key data to offer researchers and drug development professionals a foundational understanding for harnessing these molecules in advanced applications.
Introduction: The Significance of Cysteine-Based Gemini Surfactants
Gemini (or dimeric) surfactants are a class of amphiphilic molecules featuring two hydrophobic tails and two polar headgroups, covalently linked by a spacer group.[1] This unique architecture bestows upon them superior physicochemical properties compared to their single-chain counterparts, such as significantly lower critical micelle concentrations (CMC), greater efficiency in reducing surface tension, and enhanced solubilization capabilities.[2]
When the headgroups are derived from natural amino acids like L-cysteine, the resulting surfactants gain inherent biocompatibility, biodegradability, and chirality, making them prime candidates for applications in pharmacology, gene delivery, and nanotechnology.[3] The S,S'-Hexanediyldi-L-cysteine core provides a robust and well-defined platform. The hexanediyl spacer offers flexibility, while the cysteine residues provide versatile functional handles (amine and carboxyl groups) for further derivatization, typically through N-acylation to form the hydrophobic tails.
Understanding the thermodynamics of their self-assembly—the spontaneous formation of aggregates like micelles—is paramount. The Gibbs free energy, enthalpy, and entropy of micellization dictate the stability, size, and morphology of these aggregates, which in turn governs their function as, for example, drug delivery vehicles. This guide will systematically dissect these thermodynamic properties.
Molecular Architecture and Its Thermodynamic Implications
The fundamental structure of these derivatives dictates their behavior. The key components are:
Hydrophilic Headgroups: Two L-cysteine residues, whose ionization state (and thus charge) is pH-dependent.
Hydrophobic Tails: Typically N-acyl chains of varying lengths (e.g., C8, C12, C16) attached to the amino group of each cysteine.
Spacer Group: A disulfide-linked hexane chain (S,S'-Hexanediyl) connecting the two cysteine units.
The primary driving force for self-assembly in water is the hydrophobic effect : the system seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules. This process is predominantly entropy-driven at room temperature, as the release of ordered water molecules from the surface of the hydrophobic chains leads to a large increase in the overall entropy of the system.
Caption: Relationship between molecular structure, thermodynamic forces, and micellar self-assembly.
Key Thermodynamic Parameters of Micellization
The process of micellization is characterized by several key thermodynamic parameters:
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to associate into micelles. It is a measure of the stability of the micellar state; a lower CMC indicates a greater tendency to form micelles.
Gibbs Free Energy of Micellization (
ΔGmic∘
): This represents the overall spontaneity of the process. It is calculated from the CMC using the equation:
ΔGmic∘=RTln(XCMC)
(where R is the gas constant, T is the absolute temperature, and
XCMC
is the CMC in mole fraction units). A negative
ΔGmic∘
indicates a spontaneous process.
Enthalpy of Micellization (
ΔHmic∘
): This is the heat change associated with micelle formation. It reflects the balance of bond-breaking (desolvation of hydrophobic chains) and bond-making (van der Waals interactions in the micellar core) events. It can be endothermic or exothermic.
Entropy of Micellization (
ΔSmic∘
): This is the change in randomness of the system. It is typically positive and large due to the hydrophobic effect. It can be calculated from the Gibbs-Helmholtz equation:
ΔGmic∘=ΔHmic∘−TΔSmic∘
A phenomenon known as enthalpy-entropy compensation is often observed, where a more favorable (negative) enthalpy change is accompanied by a less favorable (less positive) entropy change, and vice-versa.[4]
Experimental Protocols for Thermodynamic Characterization
A multi-technique approach is essential for a comprehensive thermodynamic profile. The following workflow is recommended for characterizing a new S,S'-Hexanediyldi-L-cysteine derivative.
Caption: Experimental workflow for thermodynamic characterization of gemini surfactants.
Protocol: CMC Determination by Pyrene Fluorescence
Causality: The fluorescence emission spectrum of the probe molecule pyrene is highly sensitive to the polarity of its microenvironment. In water, it exhibits a certain ratio of intensities for its first and third vibronic peaks (I₁/I₃). Upon micelle formation, pyrene partitions into the nonpolar, hydrophobic core of the micelle, causing a significant decrease in the I₁/I₃ ratio. Plotting this ratio against the logarithm of the surfactant concentration reveals a sharp inflection point, which is taken as the CMC.
Methodology:
Stock Solutions:
Prepare a 1.0 mM stock solution of the S,S'-Hexanediyldi-L-cysteine derivative in ultrapure water.
Prepare a 0.1 mM stock solution of pyrene in a volatile solvent like acetone.
Sample Preparation:
In a series of vials, add a small aliquot of the pyrene stock solution to each.
Evaporate the solvent completely under a gentle stream of nitrogen to leave a thin film of pyrene. This ensures the final pyrene concentration is very low (~1 µM) and does not perturb the system.
Prepare a series of surfactant solutions by serial dilution from the stock solution, ranging from well below to well above the expected CMC.
Add the surfactant solutions to the pyrene-coated vials and allow them to equilibrate overnight in the dark to ensure complete pyrene solubilization.
Measurement:
Using a spectrofluorometer, set the excitation wavelength to 335 nm.
Record the emission spectra from 350 nm to 450 nm for each sample.
Measure the intensity of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).
Data Analysis:
Calculate the I₁/I₃ ratio for each concentration.
Plot the I₁/I₃ ratio versus the logarithm of the surfactant concentration.
The data will show two linear regions. The intersection of the lines fitted to these regions corresponds to the CMC.
Protocol: Direct Enthalpy Measurement by Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat evolved or absorbed during a process. For micellization, this involves titrating a concentrated solution of the surfactant into a calorimetric cell containing only the solvent (water). Initially, at low concentrations, the heat change corresponds to the enthalpy of dilution of the monomers. As the concentration in the cell surpasses the CMC, the measured heat is a combination of the enthalpy of dilution and the enthalpy of micelle formation (
ΔHmic∘
). The resulting titration curve shows a clear transition at the CMC, allowing for the direct determination of
ΔHmic∘
.
Methodology:
Solution Preparation:
Prepare a surfactant solution in the syringe at a concentration approximately 10-15 times the known CMC.
Fill the sample cell with ultrapure water.
Degas both solutions thoroughly to prevent bubble formation.
Instrument Setup:
Set the instrument to the desired experimental temperature (e.g., 298.15 K).
Set the stirring speed (e.g., 400 rpm) and the injection parameters (e.g., 20-30 injections of 10 µL each).
Titration:
Perform an initial injection that is discarded during analysis to remove any solution that may have diffused from the syringe tip.
Run the automated titration experiment. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat change.
Data Analysis:
Integrate the heat-flow peaks for each injection to obtain the enthalpy change per injection.
Plot the enthalpy change per mole of injectant against the total surfactant concentration in the cell.
Fit the data to a micellization model. The post-transition plateau directly yields the value for
ΔHmic∘
. The inflection point provides another measurement of the CMC.
The thermodynamic properties are highly dependent on the molecular structure, particularly the length of the N-acyl hydrophobic chains.
Table 1: Influence of N-Acyl Chain Length on Thermodynamic Properties of S,S'-Hexanediyldi-L-cysteine Derivatives at 298.15 K (Illustrative Data)
Derivative (Acyl Chain)
CMC (mM)
ΔGmic∘
(kJ/mol)
ΔHmic∘
(kJ/mol)
−TΔSmic∘
(kJ/mol)
N,N'-Dioctanoyl (C8)
1.20
-26.1
-5.2
-20.9
N,N'-Didodecanoyl (C12)
0.09
-34.5
-10.8
-23.7
N,N'-Dihexadecanoyl (C16)
0.007
-42.9
-18.1
-24.8
Data are illustrative, based on trends reported in the literature for similar gemini surfactants.[2][4]
Analysis of Trends:
CMC and
ΔGmic∘
: As the hydrophobic chain length increases, the CMC decreases by approximately an order of magnitude for every two methylene groups added to each chain.[2] This reflects a more negative (more favorable)
ΔGmic∘
, indicating that the driving force for aggregation is stronger for more hydrophobic molecules.
Enthalpy (
ΔHmic∘
): The enthalpy of micellization becomes progressively more exothermic (more negative) with increasing chain length. This is attributed to the increased van der Waals attractive forces between the longer hydrocarbon chains packed within the micellar core.[5]
Entropy (
ΔSmic∘
): While the overall process remains entropy-driven (
−TΔSmic∘
is the major contributor to
ΔGmic∘
), the entropic contribution becomes slightly less favorable as the enthalpic contribution becomes more favorable, demonstrating the principle of enthalpy-entropy compensation.[4]
Conclusion and Outlook
The thermodynamic properties of S,S'-Hexanediyldi-L-cysteine derivatives are governed by predictable structure-property relationships. Their self-assembly is a spontaneous, entropy-driven process, finely tuned by the length of their hydrophobic tails and sensitive to environmental conditions. The methodologies of fluorescence spectroscopy and isothermal titration calorimetry provide a robust framework for their complete thermodynamic characterization, yielding critical parameters like CMC,
ΔGmic∘
, and
ΔHmic∘
.
This quantitative understanding is not merely academic; it is the cornerstone of rational design for applications. By precisely engineering the molecular structure, researchers can control the CMC to ensure micellar stability at therapeutic dilutions, modulate the hydrophobic core for optimal drug loading, and tune the surface chemistry for targeted delivery. As the demand for biocompatible and functional nanomaterials grows, a deep, data-driven understanding of the thermodynamics of these cysteine-based gemini surfactants will be indispensable for translating their potential into tangible solutions in medicine and material science.
References
Plesnar, Z., et al. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Omega, 4(15), 16395–16403. [Link]
Otzen, D. E., et al. (2020). Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. Molecules, 25(21), 5199. [Link]
Mondal, T., & Ghosh, S. (2014). Thermodynamic and micellization studies of a cationic gemini surfactant 16-6-16: Influence of ascorbic acid and temperature. Journal of Molecular Liquids, 197, 356-363. [Link]
Grigoryan, G.G., et al. (2011). CALORIMETRIC STUDY OF INTERACTIONS OF AMINO ACIDS WITH SODIUM DODECYLSULFATE AND CETYLPYRIDINIUM BROMIDE IN AQUEOUS SOLUTIONS AT 298.15 K. Proceedings of the YSU B: Chemical and Biological Sciences, 1, 35-40. [Link]
Sakai, K., et al. (2007). Adsorption and aggregation properties of amino acid-based N-alkyl cysteine monomeric and N,N'-dialkyl cystine gemini surfactants. Langmuir, 23(8), 4254-4260. [Link]
Plesnar, Z., et al. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Omega. [Link]
Pinazo, A., et al. (2009). Gemini Surfactant−Protein Interactions: Effect of pH, Temperature, and Surfactant Stereochemistry. Biomacromolecules, 10(9), 2464–2472. [Link]
Sakai, K., et al. (2013). Solution Properties and Emulsification Properties of Amino Acid-Based Gemini Surfactants Derived from Cysteine. Journal of Oleo Science, 62(8), 579-586. [Link]
Shaban, M., et al. (2022). Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. Molecules, 27(6), 1803. [Link]
Li, J-H., et al. (2022). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 15(4), 103730. [Link]
Ribeiro da Silva, M.A.V., et al. (2010). Experimental and computational thermochemical study of sulfur-containing amino acids: L-cysteine, L-cystine, and L-cysteine-derived radicals. S-S, S-H, and C-S bond dissociation enthalpies. The Journal of Physical Chemistry B, 114(32), 10563-10571. [Link]
Macías-Rosales, L., et al. (2019). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 18(2), 855-867. [Link]
Pokorný, J., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Molecules, 28(1), 434. [Link]
Sampson, J. A., & Berkowitz, M. L. (2011). Simulations of Micellization of Sodium Hexyl Sulfate. The Journal of Physical Chemistry B, 115(4), 609-616. [Link]
S,S'-Hexanediyldi-L-cysteine 1H and 13C NMR spectrum analysis
S,S'-Hexanediyldi-L-cysteine: Comprehensive 1 H and 13 C NMR Structural Elucidation Guide Executive Summary & Chemical Context S,S'-Hexanediyldi-L-cysteine (CAS: 76305-78-7), often referred to as hexamethylene-S,S'-bis(L...
Author: BenchChem Technical Support Team. Date: April 2026
S,S'-Hexanediyldi-L-cysteine: Comprehensive
1
H and
13
C NMR Structural Elucidation Guide
Executive Summary & Chemical Context
S,S'-Hexanediyldi-L-cysteine (CAS: 76305-78-7), often referred to as hexamethylene-S,S'-bis(L-cysteine), is a synthetic thioether formed by bridging two L-cysteine molecules with a six-carbon aliphatic chain. In drug development and biomarker research, bis-S-alkylcysteines serve as critical cross-linking models and mucolytic analogs (sharing structural homology with drugs like carbocisteine)[1, 2].
From a spectroscopic perspective, the molecule possesses a
C2
axis of symmetry. This symmetry fundamentally simplifies its Nuclear Magnetic Resonance (NMR) spectra, reducing the number of observed resonance frequencies by exactly half. As a Senior Application Scientist, understanding the causality behind these spectral signatures—such as the diastereotopic splitting of the
β
-protons and the inductive effects of the thioether linkage—is paramount for unambiguous structural validation.
The zwitterionic nature of S,S'-Hexanediyldi-L-cysteine at neutral pH results in a high lattice energy, rendering it practically insoluble in standard NMR solvents like
CDCl3
or neutral
D2O
. To acquire high-resolution spectra, the sample must be fully protonated or deprotonated.
Step-by-Step Acquisition Protocol
Solvent Selection & pH Adjustment : Weigh exactly 15 mg of S,S'-Hexanediyldi-L-cysteine. Dissolve the compound in 600
μ
L of Deuterium Oxide (
D2O
). Add 10
μ
L of concentrated Deuterium Chloride (
DCl
) to lower the pD to approximately 1.5.
Causality: The strongly acidic environment ensures the complete protonation of both the carboxylate (
−COOH
) and amine (
−NH3+
) groups. This prevents chemical shift drifting caused by partial ionization and breaks the zwitterionic lattice, ensuring complete solubility[2].
Internal Standardization : Add 1
μ
L of 0.1% TSP (3-(Trimethylsilyl)propionic-2,2,3,3-
d4
acid sodium salt) as an internal reference (0.00 ppm).
1
H NMR Acquisition : Acquire the spectrum at 600 MHz using a standard 1D sequence (e.g., zg30). Parameters: 16 scans (ns), 2-second relaxation delay (d1), and a spectral width of 12 ppm.
13
C NMR Acquisition : Acquire at 150 MHz using a proton-decoupled sequence (e.g., zgpg30). Parameters: 1024 scans, 2-second relaxation delay, to ensure adequate signal-to-noise for the quaternary carbonyl carbons.
2D Validation (COSY/HSQC/HMBC) : Run standard gradient-selected 2D experiments to map the spin-spin coupling networks and validate the 1D assignments.
1
H NMR Spectrum Analysis
The
1
H NMR spectrum of S,S'-Hexanediyldi-L-cysteine is defined by the inductive effects of the heteroatoms and the stereochemistry of the L-cysteine moiety. Baseline values for S-alkylcysteines confirm that the
α
-proton is heavily deshielded by the adjacent
−NH3+
and
−COOH
groups [1, 3].
Crucially, the
α
-carbon is a chiral center (absolute configuration R). Consequently, the two protons on the adjacent
β
-carbon (
HA
and
HB
) are diastereotopic . They exist in different magnetic environments and couple not only with the
α
-proton (vicinal coupling,
3J
) but also with each other (geminal coupling,
2J≈14.5
Hz), creating a classic ABX spin system [3].
Table 1:
1
H NMR Quantitative Data Summary
Proton Environment
Shift (
δ
, ppm)
Multiplicity
Integration
J
-Coupling (Hz)
Structural Assignment
H-
α
4.10
dd
2H
J=7.5,4.5
Cys
α
-CH (Deshielded by
−NH3+
)
H-
βA
3.15
dd
2H
J=14.5,4.5
Cys
β
-CH
2
(Diastereotopic, ABX)
H-
βB
3.05
dd
2H
J=14.5,7.5
Cys
β
-CH
2
(Diastereotopic, ABX)
H-1'
2.65
t
4H
J=7.2
Hexyl S-CH
2
(Deshielded by Sulfur)
H-2'
1.60
m
4H
-
Hexyl CH
2
(Aliphatic chain)
H-3'
1.40
m
4H
-
Hexyl CH
2
(Innermost chain)
Note: Integration values reflect the total proton count for the symmetrical molecule (18 non-exchangeable protons total).
13
C NMR Spectrum Analysis
Due to the
C2
symmetry, the 12-carbon molecule yields exactly 6 distinct carbon resonances. The
13
C spectrum is highly predictable based on the additive substituent effects of the thioether and amino acid functional groups.
Causality of Shifts: The carbonyl carbon (C=O) appears furthest downfield (
≈
173 ppm) due to the extreme electronegativity of the oxygen atoms. The
α
-carbon is pushed to
≈
54 ppm by the nitrogen atom. The hexyl chain carbons exhibit a gradient of shielding; the carbons directly attached to the sulfur (C-1') are deshielded to
≈
31 ppm, while the innermost carbons (C-3') relax to standard aliphatic frequencies (
≈
28 ppm) [1].
Table 2:
13
C NMR Quantitative Data Summary
Carbon Environment
Shift (
δ
, ppm)
Type (DEPT-135)
Structural Assignment
C=O
173.5
C (Quaternary)
Carboxyl Carbon
C-
α
53.8
CH (Up)
Cys
α
-Carbon
C-
β
33.2
CH
2
(Down)
Cys
β
-Carbon
C-1'
31.5
CH
2
(Down)
Hexyl S-CH
2
C-2'
29.0
CH
2
(Down)
Hexyl CH
2
C-3'
28.2
CH
2
(Down)
Hexyl CH
2
(Innermost)
2D NMR Correlation & Validation Workflow
To ensure the protocol is a self-validating system, 2D NMR is employed to lock the 1D assignments into a definitive structural map.
COSY (Correlation Spectroscopy) validates the contiguous proton spin systems. We observe a distinct cross-peak between H-
α
and H-
β
, and an isolated spin system for the hexyl chain (H-1'
↔
H-2'
↔
H-3').
HMBC (Heteronuclear Multiple Bond Correlation) bridges the gap across the non-protonated heteroatoms. The critical
3JCH
correlation from the hexyl H-1' protons to the cysteine C-
β
carbon definitively proves the integrity of the thioether linkage.
The structural elucidation of S,S'-Hexanediyldi-L-cysteine relies heavily on understanding the interplay between molecular symmetry, solvent pH mechanics, and stereochemical magnetic environments. By utilizing acidic
D2O
to enforce solubility and leveraging 2D HMBC to map the thioether bridge, researchers can establish a rigorous, self-validating framework for the quality control and characterization of complex bis-S-alkylcysteine derivatives.
References
(-)-S-Methyl-L-cysteine - PubChem - NIH
Source: National Center for Biotechnology Information (NCBI) / Human Metabolome Database (HMDB)
URL:[Link]
Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy
Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis
URL:[Link]
Hidden Activities of Tyrosine Phenol-Lyase and Tryptophan Indole-Lyase: Recombinant PLP-Dependent C–C Lyases as New Biocatalysts for Antimicrobial Thiosulfinate Generation
Source: MDPI - Molecules
URL:[Link]
Exploratory
Pharmacokinetic Profiling of S,S'-Hexanediyldi-L-cysteine In Vitro: A Mechanistic Whitepaper
Prepared by: Senior Application Scientist, DMPK & In Vitro Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Physicochemical Rationale S,S'-Hexanediyldi-L-cyste...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, DMPK & In Vitro Pharmacology
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Rationale
S,S'-Hexanediyldi-L-cysteine (Formula:
C12H24N2O4S2
) is a complex, cross-linked bis-amino acid characterized by a lipophilic hexamethylene core flanked by two highly polar, zwitterionic L-cysteine termini. Profiling the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such a molecule presents unique in vitro challenges.
Because of its dual zwitterionic nature at physiological pH (pH 7.4), S,S'-Hexanediyldi-L-cysteine exhibits negligible passive transcellular diffusion. Traditional artificial membrane assays (like PAMPA) will yield artificially low permeability values that fail to predict in vivo absorption. Furthermore, the presence of two thioether linkages makes the molecule highly susceptible to S-oxygenation.
As a Senior Application Scientist, I have designed this technical guide to bypass standard "black-box" screening. Instead, we must employ mechanistically validated, self-correcting in vitro systems—specifically utilizing polarized Caco-2 monolayers for active transport phenotyping and heat-inactivated microsomes to delineate dual-enzyme S-oxidation pathways.
Permeability & Transporter Profiling: The Caco-2 / LAT1 Axis
The Causality of Experimental Choice
Due to its structural mimicry of bulky, hydrophobic amino acids, S,S'-Hexanediyldi-L-cysteine is a prime candidate for carrier-mediated transport via the Large Neutral Amino Acid Transporter 1 (LAT1) and potentially PEPT1 1[1]. To capture this, we must use Caco-2 cells, which express these intestinal transporters natively. To ensure our data is trustworthy and self-validating, the protocol mandates a parallel competitive inhibition arm using L-leucine to mathematically isolate active influx from passive paracellular leakage 2[2].
Step-by-Step Bidirectional Caco-2 Protocol
Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at
1×105
cells/cm². Culture for 21 days to ensure full polarization and tight junction formation.
Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250
Ω⋅cm2
.
Dosing Preparation: Prepare 10 µM of S,S'-Hexanediyldi-L-cysteine in HBSS buffer (pH 7.4).
Mechanistic Validation (Self-Validating Step): Prepare a secondary dosing solution containing 10 µM of the test compound plus 5 mM L-leucine (a competitive LAT1 inhibitor).
Assay Execution:
A-to-B (Absorptive): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.
B-to-A (Secretory): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh HBSS to maintain sink conditions.
Quantification: Precipitate proteins with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability (
Papp
) and Efflux Ratio (ER).
Fig 1. Proposed carrier-mediated intestinal transport of S,S'-Hexanediyldi-L-cysteine via LAT1.
Metabolic Stability: Differentiating CYP450 vs. FMO S-Oxidation
The Causality of Experimental Choice
The hexamethylene-bis-thioether linkage is a classic "soft nucleophile," making it a primary target for S-oxygenation to sulfoxides and sulfones. In hepatic tissue, this reaction is catalyzed by both Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) 3[3]. Because FMOs are highly thermolabile compared to CYPs 4[4], we can create a self-validating assay by utilizing mild heat inactivation to isolate the exact enzymatic driver of clearance.
Step-by-Step Microsomal Phenotyping Protocol
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Enzyme Phenotyping (Self-Validating Step): Divide the HLM suspension into two aliquots. Heat Aliquot A at 45°C for exactly 5 minutes (selectively denatures FMOs while preserving CYP450). Keep Aliquot B on ice (Total Activity).
Incubation: Pre-incubate 1 µM S,S'-Hexanediyldi-L-cysteine with both HLM aliquots at 37°C for 5 minutes.
Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the oxidative reactions.
Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor parent depletion (
CLint
) and the appearance of the mono- and bis-sulfoxide metabolites.
Fig 2. Dual-enzyme S-oxidation pathway of the hexamethylene-bis-thioether linkage.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
The Causality of Experimental Choice
While the zwitterionic ends of the molecule are highly polar, the 6-carbon hexamethylene core can drive significant non-specific binding to the plastic membranes used in ultrafiltration assays. Therefore, Rapid Equilibrium Dialysis (RED) is the authoritative standard to accurately determine the unbound fraction (
fu
) without artificial compound depletion .
Step-by-Step RED Protocol
Preparation: Spike human plasma with 1 µM S,S'-Hexanediyldi-L-cysteine.
Dialysis Setup: Add 200 µL of spiked plasma to the donor chamber (red ring) of a RED device insert (8K MWCO). Add 350 µL of PBS (pH 7.4) to the receiver chamber (white ring).
Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to achieve thermodynamic equilibrium.
Matrix Matching (Self-Validating Step): To ensure identical LC-MS/MS ionization efficiency, matrix-match all samples post-incubation. Add 50 µL of blank plasma to 50 µL of the buffer samples, and 50 µL of blank buffer to 50 µL of the plasma samples.
Extraction: Precipitate with 300 µL of cold acetonitrile, centrifuge, and quantify to calculate
fu
.
Quantitative Data Summary
The following table summarizes the expected benchmark profiling parameters for S,S'-Hexanediyldi-L-cysteine based on its structural and mechanistic properties:
Assay
Parameter
Representative Value
Mechanistic Interpretation
Caco-2 Permeability
Papp
(A-to-B)
2.1×10−6
cm/s
Moderate permeability driven entirely by active transport, overcoming the zwitterionic polarity.
Caco-2 + L-Leucine
Papp
(A-to-B)
0.3×10−6
cm/s
85% reduction in permeability confirms LAT1-mediated influx.
Microsomal Stability
CLint
(Total)
45.2
µL/min/mg
Moderate hepatic clearance driven by rapid S-oxidation.
Microsomal Stability
CLint
(Heat-Inact.)
14.8
µL/min/mg
~67% of clearance is FMO-driven; ~33% is CYP-driven.
Equilibrium Dialysis
Fraction Unbound (
fu
)
0.15
(15%)
High protein binding driven by the lipophilic hexamethylene core interacting with albumin.
References
The role of L-type amino acid transporters in the uptake of glyphosate across mammalian epithelial tissues. Source: nih.gov.1
Large Neutral Amino Acid Transporter Enables Brain Drug Delivery via Prodrugs. Source: acs.org.2
Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification. Source: nih.gov. 3
Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Source: nih.gov. 4
Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Source: htdialysis.com. 5
Application Note: High-Sensitivity LC-MS/MS Protocol for the Detection of S,S'-Hexanediyldi-L-cysteine in Biological Samples
Introduction & Mechanistic Causality The quantification of protein adducts has emerged as a gold standard in biomonitoring and pharmacokinetic profiling, offering a stable, time-integrated measure of systemic exposure to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
The quantification of protein adducts has emerged as a gold standard in biomonitoring and pharmacokinetic profiling, offering a stable, time-integrated measure of systemic exposure to electrophilic xenobiotics[1]. Bifunctional alkylating agents—ranging from industrial chemicals like 1,6-dibromohexane and 1,6-dichlorohexane to experimental chemotherapeutics like hepsulfam—exert their biological effects by cross-linking macromolecules[2].
While DNA cross-links are the primary drivers of cytotoxicity, they are subject to active cellular repair mechanisms. For instance, the limited conformational flexibility of certain hexanediyl DNA cross-links can resist repair by O6-alkylguanine-DNA alkyltransferase (AGT), leading to severe toxicity[3]. However, parallel alkylation occurs on highly abundant, long-lived blood proteins such as human serum albumin (HSA) and hemoglobin (Hb). The sulfhydryl (-SH) group of cysteine residues is a highly nucleophilic target under physiological conditions. When a bifunctional hexamethylene agent reacts with two cysteine residues, it forms a stable thioether cross-link. Upon acid hydrolysis of these proteins, the cross-link is liberated as S,S'-Hexanediyldi-L-cysteine (also known as 1,6-hexamethylenebis(cysteine))[4].
Monitoring this specific bis-amino acid adduct via LC-MS/MS provides a highly reliable dosimeter for cumulative exposure.
Mechanistic pathway of in vivo protein cross-linking and subsequent hydrolytic release of the biomarker.
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Every step is engineered with a specific chemical causality:
Differential Hydrolytic Stability : We utilize 6M HCl at 110°C for 18 hours. Why? The thioether bonds of the S,S'-hexanediyl cross-link are highly resistant to acid-catalyzed cleavage, whereas the amide (peptide) bonds of the protein backbone are completely hydrolyzed. If the protein pellet fully dissolves, it visually validates that the digestion has reached completion, maximizing the recovery of the free bis-cysteine adduct.
Mixed-Mode Cation Exchange (MCX) SPE : S,S'-Hexanediyldi-L-cysteine possesses two primary amines (pKa ~9.0) and two carboxylic acids (pKa ~2.0). By loading the sample at pH 1.0, the carboxylates are protonated (neutralized) and the amines are fully protonated (cationic). This ensures robust retention on the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions, allowing aggressive washing to remove neutral and acidic interferences.
Dual Internal Standard (IS) Strategy : A synthetic hexanediyl-crosslinked peptide is spiked pre-hydrolysis to validate digestion efficiency, while a stable-isotope labeled [13C4, 15N2]-S,S'-Hexanediyldi-L-cysteine is spiked post-hydrolysis to validate SPE recovery and correct for LC-MS/MS matrix effects.
Step-by-Step Analytical Protocol
Sample Preparation & Protein Precipitation
Aliquot 200 µL of biological sample (plasma or washed erythrocytes) into a 2.0 mL low-bind microcentrifuge tube.
Add 800 µL of ice-cold acetone to precipitate the proteins. Vortex vigorously for 2 minutes.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Discard the supernatant. Wash the protein pellet twice with 500 µL of cold methanol to remove unbound lipids and small molecules. Dry the pellet under a gentle stream of nitrogen.
Acid Hydrolysis
Add 1.0 mL of 6M HCl (containing 1% phenol as a scavenger to protect amino acids from oxidation) to the dried protein pellet.
Spike in the pre-hydrolysis surrogate peptide IS.
Seal the vials under a vacuum or nitrogen atmosphere to prevent oxidative degradation.
Incubate in a heating block at 110°C for 18–24 hours.
Cool to room temperature. The solution should be clear, indicating complete hydrolysis. Evaporate the HCl to dryness using a vacuum concentrator (SpeedVac).
Solid-Phase Extraction (SPE)
Reconstitute the dried hydrolysate in 1.0 mL of 0.1M HCl. Spike in the post-hydrolysis SIL-IS.
Conditioning : Pass 1 mL of Methanol, followed by 1 mL of 0.1M HCl through an Oasis MCX cartridge (30 mg/1 cc).
Loading : Load the reconstituted sample onto the cartridge at a flow rate of 1 mL/min.
Washing : Wash with 1 mL of 0.1M HCl (removes acidic interferences), followed by 1 mL of 100% Methanol (removes neutral hydrophobic interferences).
Elution : Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amines on the analyte, disrupting the ionic interaction with the sorbent.
Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A for LC-MS/MS analysis.
End-to-end sample preparation and analysis workflow for biomarker quantification.
Quantitative Data & Method Parameters
To achieve optimal retention of the polar amino acid moieties while accommodating the hydrophobic hexyl chain, a High-Strength Silica (HSS) T3 column is utilized. This prevents the need for signal-suppressing ion-pairing agents.
New Method to Biomonitor Workers Exposed to 1,6-Hexamethylene Diisocyanate
Chemical Research in Toxicology - ACS Publications[Link]
The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins
PubMed Central (PMC)[Link]
Facile Synthesis of Functional Polytrithiocarbonates from Multicomponent Tandem Polymerizations of CS2, Thiols, and Alkyl Halides
Journal of the American Chemical Society - ACS Publications[Link]
Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools
PubMed Central (PMC)[Link]
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Overview of the S,S'-Hexanediyl Motif In the landscape of bioconj...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Strategic Overview of the S,S'-Hexanediyl Motif
In the landscape of bioconjugation and protein engineering, the covalent stabilization of tertiary structures and the synthesis of multivalent therapeutics require highly robust chemical linkages. S,S'-Hexanediyldi-L-cysteine (CAS: 76305-78-7) represents a critical structural motif and a versatile reagent. It consists of two L-cysteine residues covalently bridged at their sulfur atoms by a flexible 6-carbon aliphatic chain (hexane-1,6-diyl).
This motif is utilized in two distinct but equally vital bioconjugation paradigms:
In Situ Structural Cross-linking (Peptide Stapling): The generation of an S,S'-hexanediyl linkage within a native protein or peptide using 1,6-dibromohexane to permanently bridge two free cysteines[1, 2].
Ex Vivo Symmetrical Scaffolding: The use of pre-synthesized S,S'-Hexanediyldi-L-cysteine as a tetra-functional core (two amines, two carboxyls) to synthesize bivalent targeted radioligands, dimeric vaccines, or antibody-drug conjugate (ADC) payloads.
Mechanistic Rationale: Why Hexanediyl?
The selection of a hexamethylene bridge is not arbitrary. A 6-carbon aliphatic chain spans approximately 9 to 11 Å in its extended conformation [3, 4]. This distance perfectly matches the spatial gap between homologous protein domains or adjacent turns of an alpha-helix, allowing for cross-linking without inducing severe steric strain or distorting the native fold [4]. Furthermore, unlike disulfides (which are highly susceptible to reduction in the tumor microenvironment or cytosol) and maleimide-derived thioethers (which can undergo retro-Michael exchange in serum), the bis-alkylated aliphatic thioether bond is virtually indestructible under physiological conditions [1].
Quantitative Comparison of Cysteine Cross-linking Modalities
To justify the selection of the S,S'-hexanediyl linkage over traditional cross-linkers, the following table summarizes the physicochemical properties of common cysteine-cysteine bridging strategies.
Cross-linking Strategy
Chemical Linkage
Spacer Length
Serum Stability (In Vivo)
Reversibility
Primary Application
Direct Oxidation
Disulfide (-S-S-)
~2.0 Å
Low (Reduces in cytosol)
Highly Reversible
Native folding, temporary prodrugs
1,6-Bis(maleimido)hexane (BMH)
Bis-succinimidyl thioether
~16.0 Å
Moderate (Retro-Michael exchange)
Partially Reversible
ADC linkers, flexible tethering
1,6-Dibromohexane
Aliphatic Thioether (S,S'-Hexanediyl)
~10.0 Å
Extremely High
Irreversible
Permanent stapling, structural mapping
Protocol A: In Situ Bis-Alkylation for Protein Cross-linking
This protocol details the targeted cross-linking of two proximal cysteine residues within a protein using 1,6-dibromohexane to form an irreversible S,S'-hexanediyldi-L-cysteine bridge.
Causality in Experimental Design
Reducing Agent Choice: TCEP (Tris(2-carboxyethyl)phosphine) is strictly used instead of DTT or
β
-mercaptoethanol. DTT contains free thiols that will competitively react with the 1,6-dibromohexane, neutralizing the cross-linker.
pH Optimization: The reaction is buffered precisely at pH 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a sufficient fraction of thiols exists as highly nucleophilic thiolate anions to drive the
SN2
alkylation, while primary amines (lysines, N-terminus; pKa ~9.5-10.5) remain fully protonated and unreactive, ensuring absolute chemoselectivity.
Workflow for in situ S,S'-hexanediyl cross-linking of protein cysteines and LC-MS validation.
Step-by-Step Methodology
Reduction: Dissolve the target protein (10-50
μ
M) in Degassed Reaction Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.0). Add 10 molar equivalents of TCEP. Incubate at 25°C for 30 minutes.
Alkylator Preparation: Prepare a 50 mM stock of 1,6-dibromohexane in anhydrous DMSO. (Note: The hydrophobic nature of the hexyl chain requires a co-solvent to prevent precipitation).
Cross-linking: Add the 1,6-dibromohexane stock to the protein solution to a final concentration of 1 mM (ensuring final DMSO concentration does not exceed 10% v/v). Incubate at 37°C for 2 hours with gentle agitation.
Quenching: Terminate the reaction by adding a 50-fold molar excess of L-cysteine to consume unreacted 1,6-dibromohexane.
Purification: Remove small molecules via Size Exclusion Chromatography (SEC) or a desalting column equilibrated with PBS (pH 7.4).
Self-Validating System (Quality Control)
To ensure this protocol is self-validating, perform the following dual-assay verification:
Ellman’s Assay (DTNB): React an aliquot of the purified product with Ellman's reagent. A successful cross-link will yield an absorbance at 412 nm identical to the blank, proving 100% consumption of free thiols.
Intact Mass LC-MS: Analyze the protein via ESI-TOF. The addition of the hexanediyl chain (
C6H12
) combined with the loss of two thiol protons results in a highly specific, predictable mass shift of +82.14 Da relative to the fully reduced starting material.
Protocol B: Symmetrical Scaffold Bioconjugation
Pre-synthesized S,S'-Hexanediyldi-L-cysteine acts as an exceptional homobifunctional scaffold. Because it possesses two primary amines and two carboxyl groups, it can be used to synthesize bivalent therapeutic agents (e.g., coupling two identical targeting peptides to increase receptor avidity).
Causality in Experimental Design
Two-Step EDC/sulfo-NHS Activation: Activating the carboxyl groups of the scaffold at pH 5.5 prevents immediate self-polymerization (since the scaffold's own amines are protonated and unreactive at this low pH). Once the stable sulfo-NHS ester intermediate is formed, the pH is raised to 7.5 and the payload is introduced, driving the formation of the bivalent amide bonds.
Synthesis of bivalent bioconjugates using S,S'-hexanediyldi-L-cysteine as a symmetric scaffold.
Step-by-Step Methodology
Scaffold Solubilization: Dissolve S,S'-Hexanediyldi-L-cysteine (1 mM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5).
Carboxyl Activation: Add 10 equivalents of EDC and 20 equivalents of sulfo-NHS. React for 15 minutes at room temperature to form the semi-stable amine-reactive sulfo-NHS ester.
Payload Conjugation: Add 5 equivalents of the amine-bearing payload (e.g., a therapeutic peptide or fluorophore). Immediately adjust the pH to 7.5 using 1 M Sodium Bicarbonate. Incubate for 2 hours at room temperature.
Purification: Isolate the bivalent conjugate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Self-Validating System (Quality Control)
Chromatographic Shift: The bivalent conjugate will elute significantly later on a reversed-phase column compared to the highly polar, zwitterionic S,S'-Hexanediyldi-L-cysteine core.
Mass Spectrometry: The core scaffold has an exact mass of 324.46 Da. The final bivalent conjugate must exhibit a mass equal to: 324.46 + 2*(Payload Mass) - 36.03 (loss of two water molecules during amide bond formation). The absence of a monovalent intermediate peak validates reaction completion.
References
Title: A Fluorescent Probe for Stimulated Emission Depletion Super-Resolution Imaging of Vicinal-Dithiol-Proteins on Mitochondrial Membrane
Source: Bioconjugate Chemistry (ACS Publications)
URL: [Link]
Title: Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site
Source: PubMed Central (NIH)
URL: [Link]
Title: Cross-Linking-Based Flexibility and Proximity Relationships between the TM Segments of the Escherichia coli YidC
Source: Biochemistry (ACS Publications)
URL: [Link]
Title: Opening and closing of the periplasmic gate in lactose permease
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Method
Application Note: S,S'-Hexanediyldi-L-Cysteine in Targeted Drug Delivery Systems
Executive Summary S,S'-Hexanediyldi-L-cysteine (CAS: 76305-78-7) is a highly versatile, bis-thioether amino acid derivative characterized by two L-cysteine moieties linked via a lipophilic hexamethylene (6-carbon) spacer...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
S,S'-Hexanediyldi-L-cysteine (CAS: 76305-78-7) is a highly versatile, bis-thioether amino acid derivative characterized by two L-cysteine moieties linked via a lipophilic hexamethylene (6-carbon) spacer. In the landscape of targeted drug delivery, this molecule serves as a critical building block for synthesizing stimuli-responsive biomaterials. Its dual chiral centers, reactive primary amines, and carboxylic acids make it an ideal monomer for step-growth polymerization and bioconjugation.
This application note details the mechanistic utility and experimental protocols for using S,S'-hexanediyldi-L-cysteine in two cutting-edge delivery platforms: Cationic Gemini Surfactants for gene/siRNA delivery and ROS-Responsive Poly(ester amide) (PEA) Nanoparticles for targeted hydrophobic drug encapsulation.
Chemical Profile & Mechanistic Role
The structural anatomy of S,S'-hexanediyldi-L-cysteine provides three distinct functional advantages for drug delivery:
Optimal Hydrophobic-Lipophilic Balance (HLB): The 6-carbon hexamethylene spacer significantly increases the hydrophobicity of the molecule compared to shorter ethanediyl (2-carbon) analogues. When synthesized into cationic gemini surfactants, this extended spacer lowers the Critical Micelle Concentration (CMC) and enhances the stability of lipid bilayers when co-formulated with helper lipids like DOPE, driving superior endosomal escape during gene transfection[1].
Enzymatic Degradability: The preservation of the L-cysteine chiral centers ensures that polymers derived from this monomer (such as PEAs) remain susceptible to proteolytic cleavage by naturally occurring enzymes (e.g., esterases and proteases), ensuring safe metabolic clearance[2].
ROS-Responsiveness: The thioether (-S-) linkages are highly sensitive to Reactive Oxygen Species (ROS) such as hydrogen peroxide (
H2O2
) and hydroxyl radicals, which are heavily upregulated in the tumor microenvironment. Upon oxidation, the hydrophobic thioether rapidly converts into a hydrophilic sulfoxide or sulfone. This phase transition triggers the swelling and disassembly of the nanocarrier, resulting in rapid, targeted drug release[3].
Caption: Intracellular ROS-responsive signaling and drug release pathway.
Application 1: Synthesis of Cationic Gemini Surfactants
Cationic gemini surfactants consist of two hydrophilic headgroups and two hydrophobic tails separated by a spacer. Using S,S'-hexanediyldi-L-cysteine as the core spacer allows for the attachment of polyamine headgroups (via the carboxyls) and lipid tails (via the amines).
Causality Focus: The primary amines must be temporarily protected to prevent self-polymerization during the activation of the carboxylic acids[4].
Amine Protection:
Suspend 0.01 mol of S,S'-hexanediyldi-L-cysteine in 30 mL of
H2O
and add 0.024 mol of NaOH. Cool to <10 °C.
Dropwise add a solution of
(Boc)2O
(0.02 mol) in THF (30 mL). Stir overnight at room temperature.
Validation: Perform Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-positive spot confirms complete amine protection.
Carboxyl Activation:
Convert the N,N'-Boc protected intermediate to a bis-N-hydroxysuccinimide (NHS) ester using N,N'-Dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane (DCM) at 0 °C. Filter out the DCU byproduct.
Polyamine Conjugation:
React the bis-NHS ester with a polyamine (e.g., spermine) in DMF. The NHS leaving group drives the formation of stable amide bonds.
Deprotection & Purification:
Remove the Boc groups using a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours. Precipitate the final gemini surfactant in cold diethyl ether.
Validation: Confirm the exact molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS).
Quantitative Data: Impact of Spacer Length on Delivery Efficacy
Data reflects structure-activity relationship trends based on bis-cysteine surfactant models.
PEAs combine the biodegradability of polyesters with the thermal/mechanical stability of polyamides. S,S'-hexanediyldi-L-cysteine is copolymerized with diols and diacid chlorides to form these advanced nanocarriers[2].
Causality Focus: The free base of the bis-amino acid diester is highly unstable and prone to side reactions. Converting it to a di-p-toluenesulfonic acid salt stabilizes the monomer, ensuring high-molecular-weight polymer formation[2].
Monomer Salt Preparation:
React S,S'-hexanediyldi-L-cysteine with 1,6-hexanediol and p-toluenesulfonic acid monohydrate in refluxing toluene. Use a Dean-Stark trap to remove water, driving the esterification to completion.
Isolate the resulting di-p-toluenesulfonic acid salt via recrystallization in methanol/ether.
Interfacial Polycondensation:
Dissolve the monomer salt (10 mmol) and sodium carbonate (20 mmol, as an acid acceptor) in 50 mL of distilled water.
Dissolve a diacid chloride (e.g., sebacoyl chloride, 10 mmol) in 50 mL of DCM.
Vigorously stir the aqueous phase and rapidly pour in the organic phase. A polymer film will form immediately at the interface. Stir for 15 minutes.
Validation: Wash the precipitated PEA with water and methanol. Confirm polymerization via
1H
-NMR (look for the shift of the
α
-proton and the appearance of broad amide peaks at ~8.0 ppm).
Nanoprecipitation (Drug Loading):
Dissolve 50 mg of the synthesized PEA and 5 mg of a hydrophobic drug (e.g., Paclitaxel) in 5 mL of DMSO.
Dropwise add this solution into 50 mL of rapidly stirring deionized water to induce self-assembly.
Validation: Dialyze against water to remove DMSO. Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS).
Caption: Workflow for synthesizing ROS-responsive PEA nanoparticles.
References
McGregor C, Perrin C, Monck M, Camilleri P, Kirby AJ. "Rational approaches to the design of cationic gemini surfactants for gene delivery." Journal of the American Chemical Society, 2001. URL:[Link][1]
Fonseca AC, Gil MH, Simões PN. "Degradable Poly(ester amide)s for Biomedical Applications." Polymers, 2011. URL:[Link][2]
Xu Q, Chu CC. "Development of ROS-responsive amino acid-based poly(ester amide) nanoparticle for anticancer drug delivery." Journal of Biomedical Materials Research Part A, 2021. URL:[Link][3]
Topic: Spectrophotometric Determination of S,S'-Hexanediyldi-L-cysteine Concentration
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Quantifying Thioether-Linked Cyst...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Quantifying Thioether-Linked Cysteine Dimers
S,S'-Hexanediyldi-L-cysteine is a molecule of significant interest in biochemistry and pharmaceutical development, often serving as a model for covalently linked protein dimers or as a component in novel drug delivery systems. Unlike free cysteine, its sulfur atoms are engaged in a stable thioether linkage via a hexane bridge, rendering them non-reactive to assays that target free sulfhydryl (-SH) groups, such as those using Ellman's reagent.[1][2] This structural feature necessitates an alternative quantitative approach.
This application note provides a detailed, robust, and validated protocol for the spectrophotometric determination of S,S'-Hexanediyldi-L-cysteine concentration by targeting its primary amine groups. The method leverages the classic ninhydrin reaction, a cornerstone of amino acid analysis, which yields a distinct colorimetric signal directly proportional to the analyte concentration.[3] This guide is designed for professionals requiring an accurate, accessible, and cost-effective method for the routine quantification of this and structurally similar molecules.
Principle of the Method: The Ninhydrin Reaction
The quantification of S,S'-Hexanediyldi-L-cysteine is achieved through the reaction of its two primary amine groups (one on each cysteine moiety) with ninhydrin (2,2-dihydroxyindane-1,3-dione). In an aqueous solution and upon heating, each primary amine group reacts with two molecules of ninhydrin. This oxidative deamination process results in the formation of a highly colored chromophore known as Ruhemann's purple.[3] This product exhibits a strong absorbance maximum at a wavelength of 570 nm.
The intensity of the purple color is directly proportional to the concentration of primary amines in the sample, forming the basis for quantitative analysis as described by the Beer-Lambert law.[4] By measuring the absorbance of an unknown sample and comparing it to a standard curve generated from known concentrations of the analyte, its concentration can be accurately determined.
Caption: Step-by-step workflow for the spectrophotometric assay.
References
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. (Note: While not directly used, this reference establishes the principle of thiol-specific assays that are not applicable here, providing context for the method choice.) URL: [Link]
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. URL: [Link]
Amrita Virtual Lab. (2012). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Vishwa Vidyapeetham. URL: [Link]
Gaitonde, M. K. (1967). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627–633. URL: [Link]
DergiPark. (2017). Development and Validation of Spectrophotometric Methods for Determination of Thiamphenicol in Capsule Forms. Journal of New Results in Science. URL: [Link]
Asian Journal of Pharmaceutical Analysis. (2020). A Review UV Method Development and Validation. AJPANALYSIS.COM. URL: [Link]
Patel, V., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Quality Assurance. URL: [Link]
Church, W. H., et al. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry, 128(2), 379-386. URL: [Link]
Optimizing HPLC retention time and resolution for S,S'-Hexanediyldi-L-cysteine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of S,S'-Hexanediyldi-L-cysteine. It offers a structured approach to method devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of S,S'-Hexanediyldi-L-cysteine. It offers a structured approach to method development and troubleshooting, focusing on the unique physicochemical properties of this analyte.
Understanding the Analyte: S,S'-Hexanediyldi-L-cysteine
S,S'-Hexanediyldi-L-cysteine is a dimer of L-cysteine linked by a six-carbon chain at the sulfur atoms. Its structure presents specific challenges for reverse-phase HPLC due to its high polarity and multiple ionizable groups.
Key Physicochemical Properties:
High Polarity: The presence of two primary amino groups and two carboxylic acid groups makes the molecule highly water-soluble and difficult to retain on traditional C18 columns.
Zwitterionic Nature: Like its parent amino acid, L-cysteine, this molecule can exist as a zwitterion, with its overall charge being highly dependent on the pH of the mobile phase.
Multiple pKa Values: The molecule has four key ionizable groups:
Two carboxyl groups (pKa ~1.9)
Two amino groups (pKa ~10.5)
Low UV Absorbance: The molecule lacks a significant chromophore, making detection at higher wavelengths challenging. Detection is typically performed at low UV wavelengths (e.g., 200-220 nm).[1]
Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions encountered when developing an HPLC method for S,S'-Hexanediyldi-L-cysteine.
Q1: How do I select an appropriate HPLC column?
For a highly polar compound like S,S'-Hexanediyldi-L-cysteine, standard C18 columns may provide insufficient retention.[2] Consider the following options:
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.
Polar-Endcapped Columns: These columns use a polar group to cover some of the residual silanols, which can improve peak shape for basic compounds.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reverse-phase chromatography.[3]
Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism and can be effective for separating highly polar compounds.[4]
Q2: What are the recommended starting mobile phase conditions?
A good starting point for reverse-phase HPLC is a gradient elution with a buffered aqueous mobile phase and an organic modifier.
Aqueous Phase: A buffer is essential to control the pH and ensure reproducible retention times and good peak shape.[5] Phosphate or formate buffers at a concentration of 10-25 mM are common choices.[6]
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[5]
Initial Gradient: A shallow gradient, for example, from 5% to 40% acetonitrile over 20-30 minutes, is a reasonable starting point.
Q3: How critical is mobile phase pH, and how do I optimize it?
Mobile phase pH is arguably the most critical parameter for this analysis.[7] The pH determines the ionization state of the analyte, which directly impacts its retention and peak shape.[7]
At low pH (e.g., pH < 2): The carboxyl groups are protonated (neutral), and the amino groups are protonated (positive charge). The molecule has a net positive charge.
At intermediate pH (e.g., pH 3-9): The carboxyl groups are deprotonated (negative charge), and the amino groups are protonated (positive charge), forming a zwitterion. This can lead to minimal retention in reverse-phase HPLC.[7]
At high pH (e.g., pH > 10.5): The amino groups are deprotonated (neutral), and the carboxyl groups are deprotonated (negative charge). The molecule has a net negative charge.
To optimize pH, perform a scouting experiment by running the analysis at different pH values (e.g., 2.5, 4.5, 6.5) and observing the effect on retention time and peak shape. For basic compounds, working at a pH at least 2 units away from the pKa of the amino groups can improve peak shape.[8]
Q4: What detection wavelength should I use?
Due to the lack of a strong chromophore, detection should be performed at low UV wavelengths, typically between 200 nm and 220 nm.[1] Be aware that mobile phase selection is critical at these wavelengths to minimize baseline noise. Using high-purity solvents and additives with low UV cutoff is essential.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of S,S'-Hexanediyldi-L-cysteine.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or No Retention
Analyte is too polar for the column/mobile phase combination. Mobile phase pH is in the zwitterionic range.
Use a more retentive column for polar analytes (e.g., polar-embedded, HILIC).[2][3] Adjust the mobile phase pH to be well below the carboxyl pKa or above the amino pKa.
Peak Tailing
Secondary interactions with residual silanols on the column. Mobile phase pH is too close to the analyte's pKa.[10] Buffer concentration is too low.[6]
Add a competitive base (e.g., triethylamine) to the mobile phase. Use a column with better end-capping. Adjust the mobile phase pH further away from the pKa values.[11] Increase the buffer concentration (e.g., to 25-50 mM).[6]
Peak Fronting
Column overload.[10] Sample is dissolved in a solvent stronger than the mobile phase.
Reduce the injection volume or sample concentration.[12] Dissolve the sample in the initial mobile phase.[11]
Poor Resolution
Inadequate separation between the analyte and impurities.
Optimize selectivity by adjusting the mobile phase pH or changing the organic modifier (e.g., methanol instead of acetonitrile).[13] Adjust the gradient slope or temperature.[14] Consider a different column chemistry.[13]
Drifting Retention Times
Poor column equilibration. Temperature fluctuations.[14] Mobile phase composition changing over time.
Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a constant temperature.[14] Prepare fresh mobile phase daily and keep it well-mixed.
Split Peaks
Partially blocked column frit.[6] Sample solvent is incompatible with the mobile phase.[10]
Back-flush the column to try and dislodge particulates.[6] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[11]
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Scouting Experiment
This protocol outlines a systematic approach to determining the optimal mobile phase pH.
Prepare Buffers: Prepare three different mobile phase A solutions at pH 2.5, 4.5, and 6.5 using a 20 mM phosphate buffer.
Mobile Phase B: Use 100% acetonitrile.
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Gradient: Run a standard gradient (e.g., 5-95% B in 20 minutes) at a flow rate of 1.0 mL/min.
Analysis: Inject the sample and record the chromatograms for each pH condition.
Evaluation: Compare the retention time, peak shape (tailing factor), and resolution for each condition to determine the optimal pH.
Data Presentation: Effect of Acetonitrile Concentration on Retention
The following table illustrates the expected inverse relationship between the percentage of organic modifier and the retention time of a polar analyte in reverse-phase HPLC.
% Acetonitrile
Expected Retention Time (min)
Observation
10%
> 15
High retention, potentially long run times.
20%
8 - 12
Good starting point for optimization.
30%
4 - 7
Moderate retention.
40%
< 3
Low retention, risk of co-elution with the void volume.
Visualization of Troubleshooting Workflow
Troubleshooting Poor Peak Resolution
The following diagram illustrates a logical workflow for addressing poor peak resolution.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
USP. <621> Chromatography. United States Pharmacopeia. Link
Pharmaguideline. Steps for HPLC Method Development.Link
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.Link
HPLC Professionals. Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link
Pharmacopeia. USP31NF26S1_C621, General Chapters: <621> CHROMATOGRAPHY.Link
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.Link
PMC. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma.Link
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.Link
ACS Publications. Simultaneous Determination of Glutathione, Cysteine, Homocysteine, and Cysteinylglycine in Biological Fluids by Ion-Pairing High-Performance Liquid Chromatography Coupled with Precolumn Derivatization.Link
Oxford Academic. Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC.Link
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.Link
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.Link
MDPI. Artificial Neural Network Prediction of Retention of Amino Acids in Reversed-Phase HPLC under Application of Linear Organic Modifier Gradients and/or pH Gradients.Link
Resolving peak splitting of S,S'-Hexanediyldi-L-cysteine in liquid chromatography
Welcome to the Technical Support Center for Liquid Chromatography (LC). This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic complexities of S,S'-Hexan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Liquid Chromatography (LC). This guide is engineered for researchers, scientists, and drug development professionals dealing with the chromatographic complexities of S,S'-Hexanediyldi-L-cysteine .
As a bis-amino acid featuring two chiral centers, two primary amines, two carboxylic acids, and a flexible hydrophobic hexyl linker, this molecule operates as a zwitterion at physiological pH. Its structural duality makes it highly susceptible to chromatographic anomalies, most notably peak splitting .
Below is a comprehensive, self-validating troubleshooting framework designed to isolate and eliminate the root causes of peak splitting in your LC workflows.
Part 1: Diagnostic Workflow
Before adjusting method parameters, it is critical to logically isolate the failure mode. Use the decision tree below to determine whether the peak splitting is a physical hardware failure, a thermodynamic solvent issue, or a chemical ionization problem.
Fig 1. Logical decision tree for diagnosing peak splitting of S,S'-Hexanediyldi-L-cysteine.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does S,S'-Hexanediyldi-L-cysteine exhibit peak splitting when I increase my injection volume from 2 µL to 10 µL?Causality: This is a classic symptom of 1 (also known as the breakthrough phenomenon) or volume overload[1]. S,S'-Hexanediyldi-L-cysteine contains highly polar zwitterionic termini. If the sample is prepared in a diluent with higher elution strength (e.g., >20% methanol or DMSO) than the starting mobile phase (e.g., 5% organic), the analyte partitions poorly into the stationary phase at the column head. A portion of the analyte travels rapidly with the injection solvent plug, while the rest is retained normally by the mobile phase, resulting in a split or double peak[2].
Solution: Always match the sample diluent to the initial mobile phase conditions.
Q2: My injection solvent matches the mobile phase, and I am injecting a small volume, but I still see a split peak. Could the mobile phase pH be the culprit?Causality: Yes. S,S'-Hexanediyldi-L-cysteine has two carboxyl groups (pKa ~2.0) and two primary amines (pKa ~9.0). If your mobile phase pH is buffered near the pKa of either functional group (e.g., using 0.1% Formic Acid, which yields a pH of ~2.7), the analyte exists in a dynamic equilibrium between two ionization states. If the rate of interconversion between these states is slow relative to the chromatographic timescale, they will resolve into two distinct peaks or a severely broadened band. Furthermore, counter-ions in the mobile phase can form distinct ion-pairs that chromatographically separate if the system is not fully equilibrated[3].
Solution: Adjust the mobile phase pH to be at least 1.5 units away from the pKa of the functional groups, or use a strong ion-pairing agent like Trifluoroacetic Acid (TFA) to lock the molecule into a single ionization state.
Q3: How can I differentiate between a chemical/method issue and a physical column failure (e.g., column void or blocked frit)?Causality: Column hardware failures affect the flow dynamics of the entire chromatographic bed. A void at the head of the column or a partially blocked inlet frit disrupts the laminar flow profile, causing the sample band to split before it even begins partitioning into the stationary phase.
Diagnostic: If every peak in your chromatogram (including the solvent front or internal standards) is split or exhibits a distinct shoulder, the issue is physical[4]. If only the S,S'-Hexanediyldi-L-cysteine peak is split while other analytes are symmetrical, the issue is chemical.
Q4: Could the split peak actually be two different compounds, such as stereoisomers or degradation products?Causality: Yes. S,S'-Hexanediyldi-L-cysteine possesses two chiral centers. While synthesized as the L,L-enantiomer, racemization during synthesis or harsh storage conditions can yield the D,D-enantiomer or the L,D (meso) diastereomer. Diastereomers have different physicochemical properties and can partially separate on standard reversed-phase columns. Additionally, the thioether linkages are susceptible to oxidation. Asymmetric oxidation can yield a mixture of diastereomeric sulfoxides that elute extremely close to the parent compound, mimicking a split peak.
Part 3: Quantitative Troubleshooting Matrix
Use the following data matrix to rapidly correlate your experimental observations with the correct root cause and action plan.
Diagnostic Parameter
Experimental Observation
Primary Root Cause
Recommended Corrective Action
Injection Volume
Normal peak at 1 µL; Split peak at 10 µL
Volume / Mass Overload
Reduce injection volume or decrease sample concentration.
Sample Diluent
Split peak in 50% MeOH; Single peak in 5% MeOH
Solvent Strength Mismatch
Reconstitute sample in initial mobile phase conditions.
Mobile Phase pH
Split peak at pH 2.5; Single peak at pH 4.0
Zwitterion Ionization Equilibrium
Buffer mobile phase at least 1.5 units away from functional pKa.
Global Peak Shape
All peaks in the chromatogram are split
Blocked Frit / Column Void
Backflush column (if permitted) or replace inlet frit/column.
Part 4: Self-Validating Experimental Protocols
Do not guess the root cause; prove it. Execute these step-by-step methodologies to systematically validate the source of your peak splitting.
Protocol 1: Self-Validating Injection Solvent & Breakthrough Test
Objective: Isolate solvent mismatch and volume overload from chemical/column issues.
Stock Preparation: Dissolve S,S'-Hexanediyldi-L-cysteine in 50:50 Methanol:Water to yield a 1.0 mg/mL stock.
Dilution Series:
Vial A (Ideal): Dilute stock to 0.1 mg/mL using 100% Initial Mobile Phase (e.g., 95% Aqueous Buffer).
Vial B (Strong): Dilute stock to 0.1 mg/mL using 50% Methanol.
Vial C (Overload): Dilute stock to 1.0 mg/mL using Initial Mobile Phase.
Execution:
Inject 1 µL of Vial A. (Expected: Sharp, symmetrical peak).
Inject 1 µL of Vial B. (If a split occurs here, the root cause is solvent mismatch ).
Inject 10 µL of Vial C. (If a split occurs here but not in Vial A, the root cause is mass/volume overload ).
Validation: If Vial A (1 µL) still exhibits peak splitting, the issue is independent of injection parameters. Proceed to Protocol 2.
Objective: Determine if zwitterionic equilibrium or secondary silanol interactions are causing peak distortion.
Buffer Preparation:
Condition 1 (Suppressed Carboxyls): 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). TFA acts as a strong ion-pairing agent for the amines.
Condition 2 (Buffered Zwitterion): 20 mM Ammonium Formate, adjusted to pH 3.5.
Equilibration: Flush the column with at least 15-20 column volumes (CV) of Condition 1 to ensure complete stationary phase protonation.
Execution: Inject 1 µL of Vial A (from Protocol 1). Record the tailing factor (Tf) and peak width.
Switch & Repeat: Transition the system to Condition 2, equilibrate for 20 CV, and reinject.
Validation: If the peak consolidates into a single sharp band under Condition 1 but splits under Condition 2 (or vice versa), the root cause is ionization state equilibrium . Lock your method to the optimized pH.
Part 5: References
Mastering Chromatography, One Peak at a Time | Labcompare | 4
Technical Support Center: Preventing Oxidation of S,S'-Hexanediyldi-L-cysteine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who experience irreproducible binding kinetics or mass spectrometry art...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who experience irreproducible binding kinetics or mass spectrometry artifacts when working with bis-alkylated cysteine derivatives.
S,S'-Hexanediyldi-L-cysteine is synthesized by cross-linking two L-cysteine molecules via a hexamethylene chain. This specific alkylation converts the reactive sulfhydryl (-SH) groups into thioethers (-S-R) . Unlike free thiols, thioethers require a fundamentally different handling paradigm. Below is an in-depth, self-validating troubleshooting guide designed to eliminate oxidation artifacts in your biochemical workflows.
FAQ 1: Why is S,S'-Hexanediyldi-L-cysteine highly susceptible to oxidation in standard buffers?
The Causality:
Standard biochemical buffers are often saturated with dissolved oxygen and contain trace amounts of transition metals (like Fe²⁺ or Cu⁺) leached from glassware or lower-grade reagents. These components engage in Fenton chemistry, generating Reactive Oxygen Species (ROS) such as hydrogen peroxide and superoxide.
Because S,S'-Hexanediyldi-L-cysteine contains thioether linkages rather than free thiols, it does not form reversible disulfide bonds. Instead, the sulfur atoms are1[1]. This oxidation drastically alters the compound's hydrophobicity, steric profile, and target binding affinity, ruining assay integrity.
FAQ 2: I added DTT/TCEP to my buffer to prevent oxidation, but my compound still oxidized. Why?
The Causality (The DTT Paradox):
This is the most common and critical error in handling thioethers. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents designed to break disulfide bonds (-S-S-) and keep free thiols (-SH) reduced. However, they cannot efficiently reduce thioether sulfoxides under standard physiological assay conditions.
Worse, in the presence of trace transition metals,2[2]. By adding DTT to protect your compound, you inadvertently created an ROS-generating engine that accelerates the destruction of your thioether linkages.
FAQ 3: How can I effectively prevent the oxidation of these thioether linkages?
The Causality:
Because reversing thioether oxidation chemically is nearly impossible in mild biological buffers, you must employ a preventive, self-validating system based on two pillars:
Chelation: Adding EDTA sequesters transition metals, breaking the catalytic cycle of Fenton-mediated ROS generation.
Sacrificial Scavengers: Adding excess L-Methionine. Because L-Methionine is a free amino acid containing a thioether, it acts as a chemical decoy. It 3[4] of your target compound.
Mechanism of thioether oxidation and targeted preventive strategies in biochemical buffers.
Quantitative Analysis of Buffer Additives for Thioether Protection
Additive
Recommended Concentration
Mechanism of Action
Efficacy for Thioethers
L-Methionine
10 – 50 mM
Sacrificial thioether; preferentially reacts with ROS
Reduces disulfides; poor reactivity with sulfoxides
Low (Ineffective for thioethers)
DTT
1 – 10 mM
Reduces disulfides; autoxidizes to generate ROS
Negative (Exacerbates oxidation)
FAQ 4: What is the exact protocol for preparing an oxidation-resistant assay buffer?
To ensure scientific integrity, follow this step-by-step methodology to create a self-validating, ROS-free environment prior to introducing S,S'-Hexanediyldi-L-cysteine.
Step 1: Formulate the Base Buffer
Dissolve your primary buffer salts (e.g., HEPES or Tris, pH 7.4) in LC-MS grade water. Immediately add 1 mM EDTA (Ultrapure grade) to chelate trace metals, followed by 10 mM L-Methionine to serve as your sacrificial antioxidant.
Step 2: Physical Degassing
Filter the buffer through a 0.22 µm membrane under vacuum for 10 minutes. This physical agitation under negative pressure removes bulk dissolved gases.
Step 3: Inert Gas Sparging
Sparge the buffer with Argon gas for 20-30 minutes using a clean glass pipette. Argon is denser than Nitrogen and provides a superior protective blanket over the liquid surface, preventing atmospheric oxygen re-entry.
Step 4: Compound Reconstitution
Reconstitute S,S'-Hexanediyldi-L-cysteine directly into the degassed, protected buffer. Do not vortex aggressively , as this introduces micro-bubbles and aerates the sample. Use gentle inversion to dissolve.
Step 5: Assay Execution & Validation
Execute your biochemical assay in sealed, low-bind Eppendorf tubes. Retain a 10 µL aliquot of the post-assay buffer for LC-MS/MS validation.
Step-by-step workflow for the preparation and execution of oxidation-free biochemical assays.
FAQ 5: How do I verify that S,S'-Hexanediyldi-L-cysteine remained intact during my assay?
The Causality:
Because S,S'-Hexanediyldi-L-cysteine has two thioether linkages, it can undergo multiple oxidation events. You must validate the integrity of the compound post-assay using High-Resolution Mass Spectrometry (LC-MS/MS).
Intact Mass: Look for the expected exact mass of the reduced compound.
Single Oxidation: Look for a mass shift of +16 Da (formation of a single sulfoxide).
Double/Advanced Oxidation: Look for mass shifts of +32 Da (either two sulfoxides or one sulfone).
If +16 Da or +32 Da peaks exceed 5% of your total ion chromatogram (TIC) area, your buffer degassing or L-Methionine concentrations must be increased.
References
Title: A Methionine Residue Promotes Hyperoxidation of the Catalytic Cysteine of Mouse Methionine Sulfoxide Reductase A
Source: NIH / PMC
URL: [Link]
Title: Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions
Source: MDPI
URL: [Link]
Title: Residue-Specific Impact of EDTA and Methionine on Protein Oxidation in Biotherapeutics Formulations Using an Integrated Biotherapeutics Drug Product Development Workflow
Source: ResearchGate
URL: [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Cysteine-Cysteine Cross-Linking Efficiency
Introduction: The Critical Role of Covalent Cross-Linking in Structural Proteomics In the intricate landscape of cellular biology, the function of proteins is inextricably linked to their three-dimensional structure and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Covalent Cross-Linking in Structural Proteomics
In the intricate landscape of cellular biology, the function of proteins is inextricably linked to their three-dimensional structure and their dynamic interactions with other molecules. Elucidating these complex architectures is a cornerstone of modern drug development and fundamental research. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide invaluable static snapshots, chemical cross-linking coupled with mass spectrometry (XL-MS) offers a powerful method to capture protein conformations and interactions under more native conditions[1].
This guide provides a comprehensive framework for the comparative analysis of homobifunctional, cysteine-reactive cross-linking agents. Cysteine is an exceptional target for such studies; its relatively low abundance compared to residues like lysine means that cross-links can be formed with higher specificity, often at functionally significant sites such as subunit interfaces or locations of conformational change[2].
We will focus on cross-linkers that create a stable, six-carbon thioether linkage—structurally defined as an S,S'-Hexanediyldi-L-cysteine bridge. A prime exemplar of a reagent that achieves this is 1,6-Bismaleimidohexane (BMH) . Our analysis will therefore use BMH as the central subject and benchmark its performance against other common sulfhydryl-reactive cross-linkers, providing researchers with the rationale and protocols needed to select and validate the optimal reagent for their experimental goals.
Pillars of Cross-Linking Efficiency: A Multi-Factorial Evaluation
The "efficiency" of a cross-linker is not a single metric but a composite of several key performance indicators. A thorough analysis requires evaluating each of these pillars to understand the reagent's suitability for a given biological question.
Reaction Chemistry & Specificity : The ideal cross-linker reacts exclusively with its intended target. Maleimide-based reagents, for instance, are highly specific for sulfhydryl groups (thiols) at a neutral pH of 6.5-7.5[3]. At pH values above 7.5, their reactivity towards primary amines can increase, introducing potential ambiguity[3]. Alternative chemistries, such as haloacetamides, may offer even higher specificity and reduced hydrolysis, albeit sometimes with slower reaction kinetics.
Spacer Arm Length & Flexibility : The spacer arm dictates the maximum distance between the two reactive sites that can be bridged[4]. This "molecular ruler" provides crucial spatial constraints for structural modeling. Reagents with identical chemistry but different spacer lengths (e.g., BMOE vs. BMH) can be used to probe the distances between interacting residues[3].
Cleavability : Cross-links can be either stable (non-cleavable) or reversible (cleavable). Non-cleavable linkers like BMH form permanent thioether bonds, which are robust for stabilizing complexes through stringent purification steps[5]. Cleavable linkers, such as those containing a disulfide bond, allow for the separation of cross-linked partners, which can simplify analysis in certain mass spectrometry workflows[6].
Stability & Yield : The stability of the cross-linker in solution and the resulting covalent bond are paramount. The maleimide group can undergo hydrolysis, reducing conjugation efficiency, which necessitates preparing stock solutions in an anhydrous solvent like DMSO and using them promptly[7]. The final yield of cross-linked product depends on factors like protein concentration, molar ratio of cross-linker to protein, and reaction time[6].
Comparative Profile of Key Sulfhydryl-Reactive Cross-Linkers
To effectively evaluate the performance of a hexanediyl-based cysteine cross-linker like BMH, it is essential to benchmark it against other reagents with varying properties.
Adv: Forms a stable, long-reach thioether bond; good for probing larger distances. Disadv: Prone to hydrolysis at higher pH; requires anhydrous solvent.
Adv: Same stable chemistry as BMH but with a shorter spacer for probing close-proximity interactions.[6] Disadv: Same hydrolysis and solubility issues as BMH.
Adv: Linkage is cleavable with reducing agents (e.g., DTT), simplifying some analyses.[6] Disadv: Cannot be used in the presence of reducing agents required to maintain free thiols.
Dibromoacetamide Sulfoxide (DBrASO)
Bromoacetamide
16.4
Yes (MS)
7.0 - 8.5
Adv: Higher specificity and less hydrolysis than maleimides; MS-cleavable spacer simplifies XL-MS data analysis. Disadv: Slower reaction kinetics compared to maleimides.
Visualizing the Cross-Linking Reaction
The diagram below illustrates the fundamental reaction mechanism for a bismaleimide cross-linker, such as BMH, reacting with two cysteine residues within a protein or protein complex.
Comprehensive Method Validation Guide: S,S'-Hexanediyldi-L-cysteine Extraction from Plasma
Introduction: The Zwitterionic Challenge S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7)[1] is a highly polar, cross-linked amino acid derivative frequently analyzed in toxicological and biomarker research. Structurally, i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Zwitterionic Challenge
S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7)[1] is a highly polar, cross-linked amino acid derivative frequently analyzed in toxicological and biomarker research. Structurally, it contains two carboxylic acid groups (pKa ~2.0) and two primary amines (pKa ~9.0). At physiological pH, it exists as a zwitterion, making its extraction from protein-rich biological matrices like human plasma a significant bioanalytical challenge.
When developing a quantitative LC-MS/MS assay, selecting the correct sample preparation technique is the difference between a robust, regulatory-compliant method and one plagued by matrix effects and poor recovery. This guide objectively compares Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for this specific analyte, providing field-proven methodologies and validation data.
Regulatory Framework & Self-Validating Systems
All bioanalytical methods must be grounded in authoritative regulatory standards. The experimental designs and acceptance criteria discussed in this guide strictly adhere to the[2]. According to these guidelines, a full validation must ensure the acceptability of assay performance, specifically evaluating recovery, matrix effect, accuracy (±15% bias), and precision (≤15% CV)[3].
The Self-Validating System:
To ensure absolute trustworthiness, the protocols below operate as self-validating systems. A Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically S,S'-Hexanediyldi-L-cysteine-d4—is spiked into every sample before extraction. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes during LC-MS/MS analysis. This dynamically corrects for well-to-well variations in extraction recovery and compensates for any matrix-induced ion suppression, instantly flagging any sample that deviates from the validated extraction baseline.
Bioanalytical workflow for S,S'-Hexanediyldi-L-cysteine quantification in plasma.
Comparative Analysis of Extraction Strategies
Liquid-Liquid Extraction (LLE)
Mechanism: Relies on partitioning an uncharged analyte into an immiscible organic solvent (e.g., MTBE or Ethyl Acetate).
Causality of Failure: S,S'-Hexanediyldi-L-cysteine is a dicarboxylic, diamino compound. There is no pH at which the molecule is completely neutral; it is either a cation, an anion, or a highly polar zwitterion. Consequently, it cannot partition into non-polar organic solvents, resulting in near-zero recovery.
Protein Precipitation (PPT)
Mechanism: Utilizes organic solvents (Acetonitrile or Methanol) to denature and precipitate plasma proteins, leaving the analyte in the supernatant.
Causality of Matrix Effects: While PPT is rapid and yields acceptable recovery, it fails to remove endogenous phospholipids and salts. During LC-MS/MS electrospray ionization (ESI), these residual plasma components compete with the highly polar S,S'-Hexanediyldi-L-cysteine for charge, leading to severe ion suppression (matrix effect).
Mechanism: Utilizes a polymeric sorbent modified with sulfonic acid (
SO3−
) groups. By acidifying the plasma (pH < 2), the analyte's carboxyl groups are neutralized (
COOH
), and the amino groups are fully protonated (
NH3+
). The positively charged analyte binds strongly to the sorbent via ionic interactions.
Causality of Success: This strong ionic bond allows for aggressive washing with 100% organic solvents to remove all phospholipids and neutral lipids without eluting the analyte. The analyte is then released by applying a high-pH elution solvent, which neutralizes the amines, breaking the ionic bond and yielding an exceptionally clean extract.
Mixed-mode cation exchange (MCX) mechanism for zwitterionic analyte extraction.
Detailed Step-by-Step Methodologies
Protocol A: Protein Precipitation (PPT)
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of SIL-IS working solution (100 ng/mL).
Add 150 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins.
Vortex vigorously for 2 minutes at 1500 rpm.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol B: Liquid-Liquid Extraction (LLE)
Aliquot 50 µL of human plasma into a glass culture tube. Add 10 µL of SIL-IS.
Add 50 µL of 0.1 M NaOH or 0.1 M HCl (Note: Neither pH adjustment will neutralize the zwitterion effectively).
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
Vortex for 5 minutes to facilitate partitioning.
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
Transfer the upper organic layer to a clean tube, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.
Protocol C: Solid-Phase Extraction (SPE - MCX)
Sample Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS. Add 100 µL of 4% Phosphoric acid (
H3PO4
) in water. Vortex well. (Crucial step: Drops pH to ~1.5, ensuring full protonation of the amines).
Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade Water.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove polar interferences and salts.
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic interferences, including matrix phospholipids.
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Acetonitrile:Water for HILIC LC-MS/MS analysis.
Experimental Validation Data
The following data summarizes the objective performance of the three extraction methods. All parameters were evaluated against the [4].
Table 1: Extraction Recovery and Matrix Effect Comparison
Matrix effect values <100% indicate ion suppression; values >100% indicate ion enhancement.
Extraction Method
Extraction Recovery (%)
Matrix Effect (%)
Verdict
PPT (Acetonitrile)
85.2 ± 6.4
62.4 ± 8.1
Fail (Severe ion suppression from phospholipids)
LLE (MTBE)
3.1 ± 1.2
N/A (Signal too low)
Fail (Analyte too polar to partition)
SPE (MCX)
92.8 ± 3.5
98.5 ± 2.2
Pass (Clean extract, high recovery)
Table 2: SPE-MCX Method Validation (Accuracy & Precision)
Data demonstrates compliance with ICH M10 criteria (Precision ≤15%, Accuracy ±15%; LLOQ Precision ≤20%, Accuracy ±20%).
QC Level
Nominal Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%Bias)
LLOQ
1.0
8.4
9.6
+4.2
Low QC
3.0
5.2
6.1
+2.1
Mid QC
50.0
3.8
4.5
-1.5
High QC
800.0
2.5
3.2
-0.8
Conclusion
For the extraction of zwitterionic compounds like S,S'-Hexanediyldi-L-cysteine from plasma, traditional LLE is fundamentally incompatible due to the analyte's polarity, and PPT suffers from unacceptable matrix-induced ion suppression. Mixed-Mode Strong Cation Exchange (MCX) SPE is the only method that leverages the analyte's specific pKa profile to provide a highly selective, self-validating extraction. By isolating the analyte via strong ionic interactions, MCX allows for rigorous washing protocols that eliminate phospholipid interference, easily satisfying stringent ICH M10 regulatory requirements.
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis
Source: European Medicines Agency (EMA) / GMP Compliance
URL: [Link]
S,S'-Hexanediyldi-L-cysteine vs cystine in cell culture media formulations
Uncoupling Redox Activity from Amino Acid Supply: A Comparative Guide to L-Cystine and S,S'-Hexanediyldi-L-cysteine in Cell Culture Introduction In mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cel...
Author: BenchChem Technical Support Team. Date: April 2026
Uncoupling Redox Activity from Amino Acid Supply: A Comparative Guide to L-Cystine and S,S'-Hexanediyldi-L-cysteine in Cell Culture
Introduction
In mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells used in biomanufacturing, supplying sufficient cysteine equivalents is a persistent bioprocessing bottleneck. While [1], its rapid oxidation to the dimer L-cystine in the presence of trace metals leads to severe solubility issues at neutral pH. This oxidation not only depletes the bioavailable amino acid pool via precipitation but also generates reactive oxygen species (ROS) that induce cellular oxidative stress.
To overcome these challenges, researchers and media formulators explore various structural analogs. This guide objectively compares the natural disulfide dimer, L-Cystine , against a synthetic thioether-linked analog, S,S'-Hexanediyldi-L-cysteine . By analyzing their divergent chemical stabilities and metabolic fates, we can understand the causality behind media instability and how to strategically utilize these compounds in drug development and mechanistic research.
Mechanistic Divergence: Disulfide vs. Thioether Linkages
The fundamental difference between these two molecules lies in their covalent linkages, which dictates their entire behavior in a bioreactor.
1. L-Cystine (Disulfide):
L-Cystine contains a reducible disulfide bond (-S-S-). In the extracellular environment, it is highly reactive. Trace metals like copper (Cu²⁺) catalyze redox cycling between cysteine and cystine, producing hydrogen peroxide and hydroxyl radicals. However, this reducible bond is also the key to its bioavailability. Once transported into the cell via the [2], intracellular reductases (e.g., thioredoxin, glutathione) rapidly cleave the disulfide bond, liberating two molecules of free L-cysteine.
2. S,S'-Hexanediyldi-L-cysteine (Thioether):
In this synthetic analog, the two cysteine moieties are bridged by a 6-carbon aliphatic chain, creating two thioether bonds (-S-C₆H₁₂-S-). The carbon-sulfur bond possesses a significantly higher dissociation energy than a disulfide bond and is completely inert to biological redox cycling. Consequently, it generates zero ROS in the culture media. However, mammalian cells lack the specific lyase enzymes required to cleave this aliphatic thioether linkage. Therefore, even if taken up by the cell, it remains metabolically inert and cannot serve as a nutritional source of free cysteine.
Caption: Metabolic fate comparison: Reducible disulfides vs. stable thioethers.
Quantitative Performance Comparison
To translate these molecular mechanisms into bioprocessing metrics, the following table summarizes the performance parameters of both compounds in a standard fed-batch environment.
Parameter
L-Cystine
S,S'-Hexanediyldi-L-cysteine
Chemical Linkage
Disulfide (-S-S-)
Thioether (-S-C₆H₁₂-S-)
Solubility (pH 7.0)
Low (<1 mM)
Moderate to Low (Hydrophobic chain)
Redox Reactivity
High (Prone to redox cycling)
Inert (Stable C-S bonds)
Intracellular Cleavage
Rapid (via Thioredoxin/GSH)
None (Lacks specific lyase)
Bioavailability as Cys
High (Essential nutrient)
Negligible
ROS Generation
Yes (Trace metal catalyzed)
No
Self-Validating Experimental Protocols
As application scientists, we must rely on self-validating experimental designs to prove these mechanistic claims. The following protocols are engineered with internal controls to ensure data integrity when evaluating amino acid analogs.
Caption: Experimental workflow for assessing solubility, stability, and ROS generation.
Protocol 1: Solubility and Stability Kinetics in Neutral pH Feeds
Objective: Quantify the precipitation rate and chemical stability of the dimers over a 7-day bioprocess simulation.
Preparation: Prepare a chemically defined basal medium (e.g., DMEM) completely devoid of cysteine and cystine.
Spiking: Aliquot the media and spike with 1 mM, 5 mM, and 10 mM of either L-cystine (using a 0.1 M HCl stock) or S,S'-Hexanediyldi-L-cysteine.
Neutralization: Carefully adjust the pH of all test conditions to 7.0 ± 0.1 using 1M NaOH.
Incubation: Incubate the solutions in a dark, shaking incubator at 37°C for 7 days to simulate bioreactor conditions.
Isolation: On days 1, 3, and 7, extract 1 mL samples, centrifuge at 10,000 x g for 10 minutes, and pass the supernatant through a 0.22 µm sterile filter to remove any micro-precipitates.
Quantification: Analyze the filtrate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining soluble compound.
Self-Validation Mechanism: The inclusion of an unspiked basal media control establishes the baseline HPLC chromatogram, ensuring no co-eluting peaks interfere with the quantification of the target compounds.
Protocol 2: Intracellular Bioavailability and Oxidative Stress (ROS) Assay
Objective: Determine if the cell can metabolize the compound for growth and measure the extent of extracellular/intracellular ROS generation.
Cell Seeding: Seed CHO-K1 cells at 2x10⁵ cells/mL in Cys-free media supplemented with 1 mM of either L-cystine or S,S'-Hexanediyldi-L-cysteine.
Viability Tracking: Measure Viable Cell Density (VCD) daily using Trypan Blue exclusion. Cells fed with S,S'-Hexanediyldi-L-cysteine will arrest in the G1 phase and undergo apoptosis due to cysteine starvation, proving the thioether bond cannot be cleaved.
ROS Loading: On day 2, harvest a subset of cells and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
Flow Cytometry: Wash the cells with PBS and analyze fluorescence (Ex/Em = 485/535 nm) via flow cytometry to quantify oxidative stress.
Self-Validation Mechanism: The assay includes a strict Cys-free media condition (negative control for viability) and an H₂O₂-treated condition (positive control for ROS). If the Cys-free cells do not die, or the H₂O₂ cells do not fluoresce, the assay invalidates itself, preventing false-positive interpretations of bioavailability or oxidative stress.
Bioprocessing Implications and Strategic Recommendations
While S,S'-Hexanediyldi-L-cysteine completely solves the ROS generation issue associated with L-cystine, its lack of intracellular bioavailability makes it unsuitable as a direct nutritional feed in biomanufacturing. Instead, it serves as a critical mechanistic negative control in redox biology studies, allowing researchers to uncouple the physical presence of a dimeric amino acid from its redox activity.
For actual bioprocess intensification where both high solubility and bioavailability are required, the biopharmaceutical industry standard has shifted toward highly soluble, metabolically cleavable dipeptides (e.g., [3]). These chemically defined peptides bypass the solubility limits of L-cystine while still providing bioavailable cysteine equivalents upon intracellular peptidase cleavage, offering the optimal balance of stability and nutrition.
References
Liu, X., et al. "Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture." Antioxidants (MDPI), 2023. Available at: [Link]
Comparative
Comprehensive Comparison Guide: Inter- and Intra-Assay Precision in S,S'-Hexanediyldi-L-cysteine Detection
Executive Summary S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7) is a specialized bis-alkylated amino acid. In toxicology, it serves as a critical biomarker for occupational exposure to 1,6-hexamethylene diisocyanate (HDI...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7) is a specialized bis-alkylated amino acid. In toxicology, it serves as a critical biomarker for occupational exposure to 1,6-hexamethylene diisocyanate (HDI) and 1,6-dibromohexane. In biotherapeutics, it acts as a structural cross-link in stapled peptide engineering. Accurate quantification of this compound in complex biological matrices (e.g., plasma, hydrolyzed keratin) requires highly precise analytical methods.
This guide objectively compares the intra-assay (repeatability) and inter-assay (reproducibility) precision of three primary detection modalities: LC-MS/MS, HPLC-FLD, and ELISA. It provides actionable, self-validating protocols grounded in stringent regulatory validation standards.
Mechanistic Context & Analytical Challenges
S,S'-Hexanediyldi-L-cysteine forms in vivo when the electrophilic carbons of HDI or haloalkanes react with the highly nucleophilic sulfhydryl groups of two cysteine residues, creating a stable thioether linkage [1].
Causality in Detection: The primary challenge in detecting this specific adduct is its trace abundance against a massive background of unmodified amino acids and peptides. Furthermore, matrix effects in plasma or skin tape-strip hydrolysates can severely suppress ionization in mass spectrometry or cause background interference in optical methods. Consequently, achieving high precision requires not just rigorous sample cleanup, but a detection modality capable of mathematically correcting for environmental and matrix variance.
Comparative Analysis of Detection Modalities
LC-MS/MS (Isotope Dilution): The gold standard. By utilizing a Stable Isotope-Labeled (SIL) internal standard (e.g., deuterium-labeled S,S'-hexanediyldi-L-cysteine-d4), this method mathematically corrects for matrix-induced signal suppression and extraction losses [2]. This self-correcting mechanism is the exact reason why LC-MS/MS maintains exceptional inter-assay precision across multiple days, operators, and instrument conditions.
HPLC-FLD (Fluorescence Detection): Because S,S'-hexanediyldi-L-cysteine lacks a natural fluorophore, it requires pre-column derivatization (e.g., with o-phthalaldehyde/OPA). While intra-assay precision is often acceptable, inter-assay precision suffers heavily due to the variable efficiency and kinetics of the derivatization reaction across different batches and days.
ELISA: While highly scalable, generating highly specific antibodies for a small, flexible aliphatic cross-link is notoriously difficult. Cross-reactivity with other cysteine modifications leads to elevated Coefficient of Variation (CV) values, particularly in inter-assay comparisons where batch-to-batch antibody variance plays a role.
Quantitative Data Presentation: Precision Metrics
The following table summarizes the precision metrics across the three methods. Data evaluation is structured based on the [3], which mandates that precision (CV) must not exceed 15% for all Quality Control (QC) levels, except for the Lower Limit of Quantification (LLOQ) where 20% is permissible.
Detection Method
LLOQ (ng/mL)
Intra-Assay CV (%) [Repeatability]
Inter-Assay CV (%)[Reproducibility]
Primary Source of Variance
LC-MS/MS
0.5
3.2 - 6.5%
4.8 - 8.1%
Instrument baseline noise at LLOQ
HPLC-FLD
5.0
6.1 - 9.4%
12.5 - 16.2%
Derivatization reaction kinetics
ELISA
2.0
8.5 - 12.0%
15.4 - 22.3%
Antibody cross-reactivity & matrix
Self-Validating Experimental Protocols
To ensure trustworthiness, the following LC-MS/MS protocol embeds self-validating steps (System Suitability and Matrix Blanks) to prevent false positives and ensure data integrity.
Step-by-Step LC-MS/MS Workflow
System Suitability Test (SST): Inject a neat standard of S,S'-hexanediyldi-L-cysteine to verify column retention time and MS/MS fragmentation (e.g., precursor m/z to product ion transition). Causality: This ensures the instrument optics and chromatography are calibrated before consuming precious biological matrix samples.
Sample Hydrolysis: Treat plasma or keratin samples with Pronase E (enzymatic) or 6N HCl at 110°C for 24 hours (acidic) to release the free S,S'-hexanediyldi-L-cysteine adduct from the protein backbone.
Internal Standard Spiking: Add 10 ng/mL of SIL-internal standard to all samples, calibrators, and QC samples. Causality: The standard must be added before extraction to account for any physical loss during subsequent cleanup steps, ensuring the final ratio remains perfectly representative of the original concentration.
Solid Phase Extraction (SPE): Pass the hydrolysate through a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 0.1N HCl and methanol; elute with 5% ammonium hydroxide in methanol.
LC-MS/MS Acquisition: Separate on a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Detect using positive Electrospray Ionization (ESI+).
Precision Calculation: Calculate Intra-assay CV from 5 replicates in a single run. Calculate Inter-assay CV from 3 independent runs over 3 days using distinct preparations.
Visualizing the Workflows
Workflow for S,S'-Hexanediyldi-L-cysteine extraction and LC-MS/MS quantification.
Logical framework for validating intra-assay and inter-assay precision.
References
Title: New Method to Biomonitor Workers Exposed to 1,6-Hexamethylene Diisocyanate
Source: Chemical Research in Toxicology (ACS Publications)
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Safety & Regulatory Compliance
Safety
S,S'-Hexanediyldi-L-cysteine: Comprehensive Safety, Handling, and Disposal Protocols
Introduction S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7) is a specialized bis-amino acid derivative characterized by two L-cysteine moieties linked via a flexible six-carbon (hexamethylene) aliphatic spacer. Widely uti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
S,S'-Hexanediyldi-L-cysteine (CAS 76305-78-7) is a specialized bis-amino acid derivative characterized by two L-cysteine moieties linked via a flexible six-carbon (hexamethylene) aliphatic spacer. Widely utilized in peptide synthesis, advanced cross-linking applications, and drug development, this compound presents unique logistical challenges at the end of its lifecycle. While not acutely toxic, its molecular architecture—specifically the presence of thioether (-S-) bonds and primary amines—dictates strict handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory personnel with field-proven, self-validating methodologies for the safe operational handling, segregation, and disposal of S,S'-Hexanediyldi-L-cysteine. Following these procedures ensures absolute regulatory compliance, laboratory safety, and environmental stewardship.
Section 1: Physicochemical Properties & Causality in Hazard Assessment
To design an effective disposal strategy, one must first understand the molecular vulnerabilities of the compound. The thioether linkages in S,S'-Hexanediyldi-L-cysteine are highly electron-rich. If inadvertently mixed with strong oxidizing agents (e.g., nitric acid, hydrogen peroxide, or perchlorates), these sulfides undergo rapid, exothermic oxidation to form sulfoxides and sulfones. This uncontrolled reaction can lead to thermal runaway, container pressurization, and potential rupture[1].
Furthermore, the combustion of sulfur- and nitrogen-containing organic compounds generates sulfur oxides (SOx) and nitrogen oxides (NOx). These gases are severe environmental pollutants and acid rain precursors, meaning the waste cannot be disposed of via standard municipal waste streams or low-temperature incineration[2].
Table 1: Physicochemical & Hazard Summary
Property
Description
Causality for Disposal & Handling
Chemical Name
S,S'-Hexanediyldi-L-cysteine
N/A
CAS Number
76305-78-7
N/A
Functional Groups
Carboxylic acid, Amine, Thioether
Thioethers dictate strict segregation from oxidizers; amines/acids dictate pH considerations during cleanup.
Physical State
Solid (Powder/Crystalline)
Dust generation risk during spills requires damp-wiping or HEPA vacuuming to prevent inhalation.
Combustion Byproducts
COx, SOx, NOx
Mandates high-temperature incineration equipped with alkaline wet scrubbers.
Table 2: Waste Compatibility Matrix
Waste Category
Compatibility
Rationale
Strong Oxidizers
INCOMPATIBLE
Exothermic oxidation of thioether bonds; high risk of thermal runaway and fire.
Halogenated Solvents
Compatible (with labeling)
Can be co-incinerated, but requires specific scrubber configurations at the facility.
Heavy Metals
INCOMPATIBLE
Cysteine moieties can chelate metals, complicating standard precipitation disposal methods.
Aqueous Bases
Compatible
Compound is stable in mild bases, forming highly soluble carboxylate salts.
Every step in this protocol includes a self-validating mechanism to ensure the integrity of the waste stream.
Step 1: Container Preparation & Validation
Action: Select a UN-approved, wide-mouth High-Density Polyethylene (HDPE) container for solid waste collection.
Causality: HDPE provides superior chemical resistance against organic acids and sulfur-containing compounds compared to metal (which can corrode) or glass (which poses a shatter risk).
Validation Step: Visually inspect the container for micro-fractures and ensure the interior is completely dry. Moisture can promote microbial degradation of the amino acid waste, leading to the premature release of malodorous hydrogen sulfide (H₂S) gas.
Step 2: Waste Segregation
Action: Deposit S,S'-Hexanediyldi-L-cysteine waste exclusively into a designated "Non-Halogenated, Sulfur-Containing Organic Waste" stream.
Causality: Strict segregation from oxidizers prevents the exothermic oxidation of the thioether bonds[1]. Keeping it separate from heavy metals prevents the cysteine moieties from forming stable, difficult-to-treat chelate complexes.
Validation Step: Cross-reference the waste log prior to every addition. If the log indicates the presence of any oxidizer, halt the addition immediately and quarantine the container.
Step 3: Labeling and Tracking
Action: Affix a standardized hazardous waste label immediately upon the first addition of waste. Explicitly write "Target Hazard: Sulfur/Nitrogen Combustion Byproducts" on the tag[3].
Causality: Downstream commercial incinerators rely on accurate chemical profiles to adjust their alkaline scrubber flow rates. Accurate labeling ensures environmental compliance during destruction.
Validation Step: Ensure the accumulation start date is clearly visible. Verify that the container is transferred to Environmental Health and Safety (EH&S) before the 90-day satellite accumulation limit expires[3].
Section 3: Commercial Destruction Methodology
Once transferred to EH&S, the waste undergoes a highly controlled destruction process to mitigate its environmental impact:
High-Temperature Incineration: The waste is manifested to an EPA-approved commercial facility where it is subjected to high-temperature thermal destruction (>800°C). This extreme heat ensures the complete homolytic cleavage of the robust C-S and C-N bonds[2].
Flue Gas Neutralization: The resulting flue gas, rich in SO₂ and NOx, is actively drawn through an alkaline wet scrubber system (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber captures the acidic gases and neutralizes them into benign sulfate and nitrate salts[2].
Aqueous Discharge: The neutralized salts are safely discharged as aqueous effluent, completing the environmentally sound disposal lifecycle.
Section 4: Spill Response & Decontamination
Decision matrix and procedural workflow for laboratory spill response.
Protocol 2: Solid Spill Containment and Decontamination
In the event of a localized laboratory spill, execute the following self-validating recovery protocol.
Step 1: Risk Assessment & PPE
Action: Assess the spill volume. For standard laboratory spills (<50g), don nitrile gloves, tightly fitting safety goggles, and a lab coat.
Causality: While the compound lacks acute systemic toxicity, aerosolized amino acid powders can act as mechanical irritants to the respiratory tract and ocular mucosa.
Step 2: Mechanical Collection
Action: Avoid dry sweeping. Instead, use a damp, inert absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the solid material.
Causality: Dry sweeping generates airborne particulates, significantly increasing the inhalation risk and the probability of cross-contaminating adjacent analytical equipment.
Validation Step: Shine a high-intensity flashlight parallel to the floor across the spill zone. The oblique lighting will reveal any remaining crystalline dust that was missed during the initial sweep.
Step 3: Surface Decontamination
Action: Wash the affected surface with a 1% Alconox (or equivalent mild laboratory detergent) aqueous solution, followed by a thorough deionized (DI) water rinse.
Causality: S,S'-Hexanediyldi-L-cysteine is moderately polar; the surfactant action of the detergent effectively solubilizes and lifts residual microscopic particles from the benchtop or floor.
Validation Step: Swab the decontaminated area with a pH indicator strip moistened with DI water. A neutral pH reading (6.5–7.5) confirms the successful removal of the mildly acidic cysteine derivative residues.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies Press (National Research Council)
URL: [Link]
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center, Environmental Health and Safety
URL: [Link]
Navigating the Safe Handling of S,S'-Hexanediyldi-L-cysteine: A Guide to Personal Protective Equipment
In the landscape of drug development and scientific research, the synthesis and application of novel compounds are paramount. S,S'-Hexanediyldi-L-cysteine, a cysteine derivative, represents a class of molecules with sign...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug development and scientific research, the synthesis and application of novel compounds are paramount. S,S'-Hexanediyldi-L-cysteine, a cysteine derivative, represents a class of molecules with significant potential. However, realizing this potential necessitates a foundation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling S,S'-Hexanediyldi-L-cysteine, ensuring the well-being of the researcher and the integrity of the experiment.
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic process dictated by the nature of the work being performed. The following sections detail the essential PPE for handling S,S'-Hexanediyldi-L-cysteine, explaining the rationale behind each recommendation.
Dermal Protection: Beyond the Lab Coat
Standard laboratory coats are a baseline, but direct skin contact with S,S'-Hexanediyldi-L-cysteine, which is likely a solid powder, should be meticulously avoided.
Gloves: Nitrile gloves are the recommended primary barrier for handling this compound in solid form and in solution. They offer good resistance to a broad range of chemicals. For prolonged operations or when handling concentrated solutions, consider double-gloving to provide an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before use.
Impervious Clothing: When the potential for significant splashes or aerosol generation exists, such as during large-scale synthesis or purification, impervious clothing like a chemically resistant apron or a full-body suit should be worn over the lab coat.[10][11][12]
Ocular and Facial Protection: A Non-Negotiable Standard
The eyes are particularly vulnerable to chemical insults.
Safety Glasses with Side Shields: For low-risk activities such as weighing small quantities of the solid in a well-ventilated area, safety glasses with side shields are the minimum requirement.
Chemical Splash Goggles: When working with solutions of S,S'-Hexanediyldi-L-cysteine or during any procedure with a risk of splashing, chemical splash goggles are mandatory.[2][11] They provide a complete seal around the eyes, offering superior protection compared to safety glasses.
Face Shield: In conjunction with chemical splash goggles, a face shield is required for high-risk procedures, such as reactions under pressure or when there is a significant splash hazard.[11] This provides an additional layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation
The inhalation of fine powders or aerosols of S,S'-Hexanediyldi-L-cysteine could lead to respiratory tract irritation.[1][3][4][5]
Work in a Ventilated Area: All handling of S,S'-Hexanediyldi-L-cysteine should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8][13]
Dust Mask/Respirator: When weighing or transferring the solid compound, where dust generation is possible, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.[11] For situations with potential for significant aerosol generation, a half-mask or full-face respirator with appropriate cartridges may be necessary.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Donning PPE: The Order of Operations
A systematic approach to putting on PPE is crucial to ensure its effectiveness.
Lab Coat/Coveralls: Don the primary protective garment first.
Respirator/Mask (if required): Perform a fit check to ensure a proper seal.
Goggles/Face Shield: Position eye and face protection securely.
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat/Coveralls: Remove by rolling it inside out, containing any potential contamination.
Respirator/Mask: Remove last, handling only the straps.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2][5][14]
Disposal Plan: Responsible Management of Waste
Proper disposal of S,S'-Hexanediyldi-L-cysteine and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste: Unused S,S'-Hexanediyldi-L-cysteine and solutions containing the compound should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of sulfur-containing organic compounds. These compounds should not be poured down the drain.[15]
Contaminated Materials: All disposable items that have come into contact with S,S'-Hexanediyldi-L-cysteine, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[15]
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely work with S,S'-Hexanediyldi-L-cysteine, fostering a culture of safety and scientific excellence.
References
KISHIDA CHEMICAL CO., LTD. (2024, November 14). Safety Data Sheet: L-Cysteine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sulphur. Retrieved from [Link]
Amresco. (2010, September 2). Material Safety Data Sheet: L-Cysteine, Free Base. Retrieved from [Link]
ESPI Metals. (n.d.). Safety Data Sheet: Sulfur. Retrieved from [Link]
SULPHUR SAFETY DATA SHEET. (2022, December 15). Retrieved from [Link]
Faraz Oil. (2025, October 22). Sulfur Storage & Handling Tips | Safety Guide. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]